Ms-PEG10-t-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15S/c1-28(2,3)43-27(29)5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-44(4,30)31/h5-26H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPJMBXQRCKQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ms-PEG10-t-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the synthesis, characterization, and potential applications of Ms-PEG10-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The methodologies presented are based on established chemical principles and published procedures for analogous compounds, offering a robust framework for its preparation and analysis in a research setting.
Introduction
This compound is a linear PEG derivative featuring a methanesulfonyl (mesyl) group at one terminus and a t-butyl protected carboxylic acid at the other, connected by a ten-unit polyethylene glycol spacer. This heterobifunctional architecture makes it a valuable tool in bioconjugation, drug delivery, and materials science. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to amines, thiols, or hydroxyls. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to enable subsequent conjugation or surface functionalization. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates.
Synthesis of this compound
A plausible and efficient two-step synthetic route starting from commercially available HO-PEG10-COOH is outlined below. The first step involves the selective protection of the carboxylic acid as a t-butyl ester, followed by the mesylation of the terminal hydroxyl group.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of HO-PEG10-COOtBu (tert-butyl 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol)
-
Reagents and Materials:
-
HO-PEG10-COOH (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
t-Butyl bromoacetate (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve HO-PEG10-COOH in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add K₂CO₃ to the solution and stir the suspension at room temperature for 30 minutes.
-
Add t-butyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield HO-PEG10-COOtBu as a clear oil.
-
Step 2: Synthesis of Ms-PEG10-COOtBu (tert-butyl 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl methanesulfonate)
-
Reagents and Materials:
-
HO-PEG10-COOtBu (1.0 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the purified HO-PEG10-COOtBu in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of MsCl.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound. Further purification by column chromatography may be performed if necessary.
-
Characterization of this compound
A comprehensive characterization is crucial to confirm the identity, purity, and integrity of the synthesized this compound. The following workflow outlines the key analytical techniques.
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the characterization analyses.
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.38 | t | 2H | Ms O-CH₂ -CH₂-O- |
| ~3.78 | t | 2H | MsO-CH₂-CH₂ -O- |
| ~3.64 | s | ~36H | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~3.08 | s | 3H | CH₃ -SO₂- |
| ~2.45 | t | 2H | -O-CH₂ -CH₂-COO- |
| ~1.46 | s | 9H | -C(CH₃ )₃ |
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.8 | C =O (Ester) |
| ~80.6 | -C (CH₃)₃ |
| ~70.5-71.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~69.2 | MsO-C H₂-CH₂-O- |
| ~68.7 | -O-C H₂-CH₂-COO- |
| ~37.7 | C H₃-SO₂- |
| ~28.1 | -C(C H₃)₃ |
Table 3: Mass Spectrometry and HPLC Data
| Parameter | Expected Value |
| Molecular Formula | C₂₇H₅₄O₁₄S |
| Molecular Weight | 634.78 g/mol |
| Mass Spectrometry (ESI-MS) | m/z = 657.32 [M+Na]⁺ |
| HPLC Purity | >95% (as determined by ELSD or RI detection) |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Process the spectra and integrate the peaks to confirm the presence of all expected functional groups and the integrity of the PEG backbone.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in methanol (B129727) or acetonitrile (B52724).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Observe the mass spectrum for the characteristic sodium adduct ([M+Na]⁺) to confirm the molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with water and acetonitrile as the mobile phases.
-
Since the compound lacks a strong UV chromophore, use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
-
Calculate the purity based on the area of the product peak relative to the total peak area.
-
Deprotection of the t-Butyl Ester
A key feature of this compound is the ability to selectively remove the t-butyl protecting group to unmask the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Diagram of the t-Butyl Ester Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the t-butyl ester.
Experimental Protocol: Deprotection
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM by rotary evaporation.
-
Triturate the resulting residue with cold diethyl ether to precipitate the deprotected product (Ms-PEG10-COOH).
-
Collect the solid product by filtration and dry under vacuum.
-
This deprotected form is now ready for conjugation to amine-containing molecules via standard carbodiimide (B86325) chemistry (e.g., using EDC/NHS).
A Comprehensive Technical Guide to the Physicochemical Properties of Ms-PEG10-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG10-t-butyl ester is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker in the development of advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a ten-unit PEG chain, providing hydrophilicity and a flexible spacer, a methanesulfonyl (mesyl) group, which is an excellent leaving group for nucleophilic substitution, and a t-butyl ester, a protecting group for a carboxylic acid that can be removed under acidic conditions. This guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of this compound, offering valuable insights for its application in drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a linker, influencing the solubility, stability, and overall pharmacokinetic profile of the resulting conjugate.
| Property | Value | Reference/Method |
| Molecular Formula | C27H54O14S | Calculated |
| Molecular Weight | 634.77 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil/solid | General observation for similar PEG derivatives |
| Purity | ≥95% | Typically determined by RP-HPLC or NMR |
| Solubility | Soluble in DMSO, DCM, DMF | [General solubility for similar PEG linkers] |
| Storage Conditions | -20°C | Recommended for long-term stability |
| Stability | The t-butyl ester is acid-labile. | General knowledge of t-butyl ester protecting groups |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the mesylation of the terminal hydroxyl group of HO-PEG10-t-butyl ester. A general, adaptable protocol is provided below.
Materials:
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HO-PEG10-t-butyl ester
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Mesyl chloride (MsCl)
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Triethylamine (B128534) (TEA) or other suitable base
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Anhydrous dichloromethane (B109758) (DCM)
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Anhydrous sodium sulfate (B86663) (Na2SO4)
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Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HO-PEG10-t-butyl ester in anhydrous DCM.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Base: Add triethylamine (typically 1.2-1.5 equivalents) to the solution and stir for 10-15 minutes.
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Mesylation: Slowly add mesyl chloride (typically 1.1-1.3 equivalents) dropwise to the reaction mixture.
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Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the presence of the PEG backbone (repeating ethylene (B1197577) oxide units, typically observed around 3.6 ppm), the t-butyl group (a singlet around 1.4 ppm), and the mesyl group (a singlet around 3.0 ppm). The integration of these signals should correspond to the expected proton count.
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¹³C NMR: To identify the carbon signals of the PEG backbone, the t-butyl ester, and the mesyl group, confirming the overall structure.
2. Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: To determine the molecular weight of the compound and confirm its identity. The observed mass should correspond to the calculated molecular weight of this compound.
3. Chromatographic Analysis:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the compound. A single major peak indicates high purity.
-
Size-Exclusion Chromatography (SEC): To analyze the size and dispersity of the PEG linker, ensuring it is monodisperse.
4. Stability Assessment:
-
Forced Degradation Studies: To evaluate the stability of the molecule under various stress conditions (e.g., acidic, basic, oxidative, thermal). The degradation can be monitored by RP-HPLC. For instance, the cleavage of the t-butyl ester can be observed under acidic conditions.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
General PROTAC Mechanism of Action
While this compound is not directly involved in a cellular signaling pathway, it is a critical component of PROTACs, which hijack the cell's ubiquitin-proteasome system. The following diagram illustrates this general mechanism.
Caption: General mechanism of PROTAC-mediated protein degradation.
An In-depth Technical Guide to PEG10-t-butyl Esters for Researchers and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, molecular weight, and relevant experimental protocols for various PEG10-t-butyl ester derivatives. These compounds are versatile polyethylene (B3416737) glycol (PEG) linkers commonly employed in bioconjugation, drug delivery, and proteomics research. The tert-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions, enabling further chemical modifications.
Core Compounds and Their Properties
While the specific entity "Ms-PEG10-t-butyl ester" is not commonly found in scientific literature, it is likely a variation or a typographical error of more prevalent derivatives. This guide will focus on three widely used analogs: m-PEG10-t-butyl ester (methoxy-terminated), Acid-PEG10-t-butyl ester, and Amino-PEG10-t-butyl ester.
Chemical Structures and Molecular Weights
The fundamental structure of these linkers consists of a decaethylene glycol (PEG10) chain, which imparts hydrophilicity and favorable pharmacokinetic properties to conjugated molecules. The key distinction between the derivatives lies in their terminal functional groups.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| m-PEG10-t-butyl ester | C26H52O12 | 556.7 | 2768015-31-0[1] |
| Acid-PEG10-t-butyl ester | C28H54O14 | 614.7 | Not Available |
| Amino-PEG10-t-butyl ester | C27H55NO12 | 585.73 | 1818294-42-6[2][3] |
Below is a visual representation of the general structure of a terminally functionalized PEG10-t-butyl ester.
Experimental Protocols
The synthesis and application of PEG10-t-butyl esters involve a series of well-defined chemical reactions. The following sections detail the key experimental procedures.
Synthesis of Acid-PEG10-t-butyl ester
The synthesis of Acid-PEG10-t-butyl ester is a multi-step process that begins with the assembly of the PEG backbone, followed by functionalization and purification.
1. PEG10 Backbone Assembly:
-
Anhydrous ethylene (B1197577) oxide is polymerized under alkaline conditions to produce HO-PEG10-OH with a controlled polydispersity (Đ <1.05)[4].
2. Terminal Functionalization:
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Carboxylic Acid Installation: The PEG10 diol is reacted with bromoacetic acid, followed by oxidation to introduce a terminal carboxylic acid.
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t-Butyl Protection: The other terminal hydroxyl group is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dichloromethane (B109758) to form the t-butyl ester[4].
3. Purification:
-
The final product is purified using sequential chromatographic steps, typically starting with silica (B1680970) gel chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 98%.[4]
-
The purity and identity of the product are confirmed by analytical techniques such as MALDI-TOF mass spectrometry.[4]
Deprotection of the t-Butyl Ester
A key feature of these linkers is the ability to remove the t-butyl protecting group under acidic conditions to reveal a reactive carboxylic acid.
-
Reagents: Trifluoroacetic acid (TFA) is commonly used for deprotection. A typical solution is 95% TFA in water (v/v)[4].
-
Procedure: The t-butyl ester-containing compound is dissolved in the TFA solution and stirred at room temperature.
-
Kinetics: The deprotection is generally rapid, with a half-life of approximately 15 minutes at 25°C[4].
Amide Bond Formation
The terminal functional groups of these PEG linkers can be used for conjugation to other molecules, such as proteins or small-molecule drugs.
-
Amino-PEG10-t-butyl ester: The terminal amino group can react with carboxylic acids or activated NHS esters to form a stable amide bond.
-
Acid-PEG10-t-butyl ester (after deprotection): The deprotected carboxylic acid can be activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to react with primary amines, yielding a stable amide bond with a coupling efficiency of 92-95%[4].
Applications in Drug Development
The hydrophilic PEG spacer of these linkers increases the aqueous solubility of conjugated compounds. This property is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and other drug delivery systems. The ability to control the conjugation chemistry through the terminal functional groups allows for precise attachment of payloads to antibodies or other targeting moieties. For instance, Acid-PEG10-t-butyl ester has demonstrated a 3.2-fold higher conjugation efficiency compared to amino-PEG derivatives in ADC applications[4].
Storage and Stability
Proper storage is crucial to maintain the integrity of these reagents.
| Compound | Storage Condition |
| m-PEG10-t-butyl ester | -20°C[1] |
| Acid-PEG10-t-butyl ester | -20°C (desiccated)[4] |
| Amino-PEG10-t-butyl ester | 0 - 4°C for short term, -20°C for long term[2] |
Under recommended storage conditions, these compounds are stable for extended periods. For example, Acid-PEG10-t-butyl ester shows less than or equal to 3% decomposition after 12 months at -20°C[4].
References
The Pivotal Role of Paternally Expressed Gene 10 (PEG10) in Embryonic and Placental Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived, imprinted gene that is essential for the intricate processes of embryonic and placental development. Its expression is predominantly paternal, and its function is critical for the formation of a functional placenta, which is indispensable for fetal growth and survival. This technical guide provides a comprehensive overview of the multifaceted roles of PEG10, detailing its impact on cellular processes, its interplay with key signaling pathways, and the experimental methodologies used to elucidate its function.
Core Functions of PEG10 in Development
PEG10 plays a crucial role in several fundamental cellular processes that are vital for the proper development of the embryo and placenta. These functions include the promotion of cell proliferation, migration, and invasion, all of which are essential for the establishment of the placental architecture and the feto-maternal interface.
Trophoblast Proliferation and Differentiation
PEG10 is highly expressed in trophoblast cells and is a key driver of their proliferation. Knockdown of PEG10 in trophoblast cell lines has been shown to significantly reduce their proliferative capacity. This is critical for the expansion of the trophoblast population, which forms the outer layer of the blastocyst and is the primary cell type of the placenta. While crucial for proliferation, studies have shown that reduced PEG10 expression in human trophoblast stem cells (hTSCs) does not significantly alter their differentiation into syncytiotrophoblasts or extravillous trophoblasts (EVTs), suggesting its primary role is in the expansion of the progenitor pool.
Trophoblast Migration and Invasion
The invasion of extravillous trophoblasts into the maternal decidua is a hallmark of successful placentation, anchoring the fetus to the uterus and remodeling the maternal spiral arteries to ensure adequate blood flow. PEG10 is a potent promoter of this invasive behavior. Silencing of PEG10 in trophoblast cells leads to a marked reduction in their migratory and invasive capabilities. This is achieved, in part, through the regulation of matrix metalloproteinases (MMPs) and their inhibitors. Specifically, PEG10 has been shown to upregulate the expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, while downregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).
Quantitative Data on PEG10 Function
The following tables summarize the quantitative effects of PEG10 manipulation on key cellular processes in trophoblast cells, as reported in various studies.
| Cell Line | Manipulation | Parameter | Result | Citation |
| JEG-3 | PEG10 siRNA | mRNA Level | 76% reduction | [1] |
| JEG-3 | PEG10 siRNA | Protein Level | 71% reduction | [1] |
| Primary Chorionic Villous Cells | PEG10 siRNA | mRNA Level | 75% reduction | [1] |
| Primary Chorionic Villous Cells | PEG10 siRNA | Protein Level | 71% reduction | [1] |
Table 1: Efficiency of PEG10 Knockdown in Trophoblast Cells
| Cell Line | Manipulation | Assay | Result | Citation |
| JEG-3 | PEG10 siRNA | MTT Assay | Decreased proliferative capacity | [1] |
| JEG-3 | PEG10 siRNA | Scratch Wound Assay | Lower wound closure rate (p<0.05) | [1] |
| JEG-3 | PEG10 siRNA | Matrigel Transwell Assay | Remarkably reduced invasiveness (p<0.001) | [1] |
| Primary Chorionic Villous Cells | PEG10 siRNA | Matrigel Transwell Assay | Profoundly suppressed invasiveness | [1] |
Table 2: Functional Effects of PEG10 Silencing on Trophoblast Cell Behavior
| Cell Line | Manipulation | Gene/Protein | Change | Citation |
| JEG-3 | PEG10 siRNA | MMP-2 mRNA | ~50% reduction | [1] |
| JEG-3 | PEG10 siRNA | MMP-9 mRNA | ~50% reduction | [1] |
| JEG-3 | PEG10 siRNA | TIMP-1 mRNA | >2-fold upregulation | [1] |
| JEG-3 | PEG10 siRNA | MMP-2 Protein | ~50% reduction | [1] |
| JEG-3 | PEG10 siRNA | MMP-9 Protein | ~50% reduction | [1] |
| JEG-3 | PEG10 siRNA | TIMP-1 Protein | >2-fold upregulation | [1] |
| Primary Chorionic Villous Cells | PEG10 siRNA | MMP-2 | Significant downregulation | [1] |
| Primary Chorionic Villous Cells | PEG10 siRNA | MMP-9 | Significant downregulation | [1] |
| Primary Chorionic Villous Cells | PEG10 siRNA | TIMP-1 | Significant upregulation | [1] |
Table 3: Regulation of Invasion-Related Molecules by PEG10
| Condition | Tissue | Parameter | Result | Citation |
| Early-onset Preeclampsia | Placenta | PEG10 mRNA | Significantly reduced (p=0.04) | [2] |
| Early-onset Preeclampsia | Placenta | PEG10 Protein | Reduced (p=0.03) | [2] |
| Hypoxia (1% O2) | hTSCs | PEG10 mRNA | Significantly reduced (p<0.01) | [3] |
| TNFα treatment | hTSCs | PEG10 mRNA | Significantly reduced (p<0.01) | [3] |
Table 4: PEG10 Expression in Pathological Conditions
PEG10 and Key Signaling Pathways
PEG10 does not function in isolation; it is intricately linked with several major signaling pathways that govern embryonic and placental development.
TGF-β Signaling Pathway
The relationship between PEG10 and the Transforming Growth Factor-beta (TGF-β) signaling pathway is complex and appears to be context-dependent, often exhibiting mutual inhibition. In some cellular contexts, TGF-β signaling has been shown to suppress PEG10 expression.[4] Conversely, PEG10 can interfere with both the canonical (SMAD-dependent) and non-canonical TGF-β signaling pathways.[5] Knockdown of PEG10 in human trophoblast stem cells leads to reduced activation of the SMAD binding element, indicating a role for PEG10 in modulating the canonical TGF-β pathway.[3]
Figure 1: Simplified diagram of the mutual inhibitory relationship between PEG10 and the TGF-β signaling pathway.
Wnt/β-catenin Signaling Pathway
Emerging evidence suggests that PEG10 can activate the Wnt/β-catenin signaling pathway. Overexpression of PEG10 has been linked to the activation of this pathway, promoting cell proliferation and inhibiting apoptosis in certain cancer cell lines, a mechanism that may be conserved in placental development.[6]
Figure 2: Proposed mechanism of PEG10-mediated activation of the Wnt/β-catenin signaling pathway.
Notch Signaling Pathway
The interaction between PEG10 and the Notch signaling pathway is an area of active investigation. Some studies suggest that upregulated PEG10 expression can activate Notch signaling, which is known to be crucial for cell fate decisions and the maintenance of stem cell populations during embryonic development.[6]
References
- 1. Silencing of Paternally Expressed Gene 10 Inhibits Trophoblast Proliferation and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Paternal Expressed Gene 10 (PEG10) is decreased in early-onset preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a biomolecule, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the therapeutic efficacy of proteins, peptides, and small molecules.[1][2] PEG linkers are not merely passive spacers but active modulators of a drug's pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth exploration of the core mechanisms by which PEG linkers exert their effects, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in the rational design of next-generation bioconjugates.
Core Mechanisms of Action
The therapeutic benefits of PEGylation stem from several key physicochemical changes imparted to the conjugated molecule. These mechanisms collectively contribute to improved drug performance.
The "Shielding Effect": Steric Hindrance and Its Consequences
The primary mechanism of action of PEG linkers is the creation of a "shielding effect" around the bioconjugate.[5] The long, flexible, and hydrophilic PEG chains form a dynamic, water-rich cloud that sterically hinders the approach of other molecules.[6] This steric barrier has several profound consequences:
-
Reduced Immunogenicity and Antigenicity: The PEG cloud masks antigenic epitopes on the surface of therapeutic proteins, preventing their recognition by the immune system.[7][8] This leads to a significant reduction in the formation of anti-drug antibodies (ADAs), thereby lowering the risk of allergic reactions and loss of efficacy upon repeated administration.[9][10]
-
Protection from Proteolytic Degradation: The steric hindrance provided by the PEG linker physically blocks the access of proteolytic enzymes to the protein's surface, thereby increasing its stability and prolonging its lifespan in circulation.[3][11]
-
Altered Receptor Binding: While beneficial, the shielding effect can also be a drawback. If the PEG chain is attached near the active site of a protein, it can sterically hinder the binding of the protein to its target receptor, potentially reducing its biological activity.[12] Therefore, the site of PEGylation is a critical parameter to control.
Increased Hydrodynamic Radius and Its Impact on Pharmacokinetics
PEGylation dramatically increases the hydrodynamic radius of the bioconjugate, which is the effective size of the molecule as it moves through a fluid.[] This has a major impact on the drug's pharmacokinetic profile:
-
Reduced Renal Clearance: The increased size of the PEGylated molecule prevents its rapid filtration by the kidneys, which is a primary route of elimination for smaller proteins and peptides.[7][14] This leads to a significantly prolonged circulation half-life.
-
Sustained Therapeutic Effect: By reducing the rate of clearance, PEGylation allows for a more sustained and constant plasma concentration of the drug.[7] This can lead to improved clinical effectiveness, especially for drugs where a consistent therapeutic level is crucial.[7]
Enhanced Solubility and Stability
PEG is a highly hydrophilic and water-soluble polymer.[15][16] When conjugated to a poorly soluble drug, the PEG linker can significantly enhance its overall solubility in aqueous environments.[14][17] This is particularly beneficial for hydrophobic small-molecule drugs, facilitating their formulation for intravenous administration.[17] Furthermore, the hydration shell created by the PEG linker can help to stabilize the protein's native conformation, preventing aggregation and improving its shelf life.[16][18]
Quantitative Impact of PEGylation on Bioconjugate Properties
The following tables summarize the quantitative effects of PEGylation on key biopharmaceutical properties.
| Drug/Protein | PEG Size (kDa) | Increase in Serum Half-life | Reference |
| Interferon-α | 12 | ~10-fold | [7] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~5-fold | [19] |
| Adenosine Deaminase (ADA) | 5 | ~100-fold | [5] |
| α-momorcharin (α-MMC) | 20 | Significant increase (qualitative) | [9] |
Table 1: Effect of PEGylation on Serum Half-life
| Property | Effect of PEGylation | Quantitative Example | Reference |
| Immunogenicity (IgG Titer) | Reduction | ~67% reduction for α-MMC-PEG vs. α-MMC | [9] |
| Solubility | Increase | PEGylated small molecules can be readily dissolved in water for injection. | [14][20] |
| Proteolytic Stability | Increase | PEG provides protection from proteases and peptidases. | [3] |
Table 2: Miscellaneous Effects of PEGylation
Key Experimental Protocols
Accurate characterization of PEGylated bioconjugates is critical for ensuring their quality, safety, and efficacy.[21] The following are detailed protocols for common PEGylation and characterization techniques.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.[22][23]
Materials:
-
Protein solution (5-10 mg/mL in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)[22]
-
Amine-reactive PEG-NHS ester (e.g., Y-NHS-40K)[24]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[22]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[22]
-
Reaction tubes
Procedure:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[23]
-
Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[23]
-
Add a 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution.[25] The final concentration of the organic solvent should not exceed 10%.[23]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[23][25]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.[]
Protocol 2: Thiol-Reactive PEGylation using Maleimides
This protocol describes the conjugation of a maleimide-activated PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein or peptide.[26][27]
Materials:
-
Thiol-containing protein or peptide solution in a thiol-free buffer (e.g., PBS, pH 7.0)[26]
-
Maleimide-activated PEG
-
Reaction buffer (e.g., PBS, pH 7.0)[27]
Procedure:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Prepare a stock solution of the PEG-maleimide in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein/peptide solution.[26][27]
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[26][27]
-
Purify the PEGylated product using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[26]
Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying PEGylated proteins from their unreacted counterparts.[][28]
Materials:
-
SEC column (e.g., Superdex 200)[29]
-
Chromatography system with a UV detector
-
Mobile phase (e.g., PBS)
-
Crude PEGylation reaction mixture
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the crude PEGylation reaction mixture onto the column.[22]
-
Elute the components with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.[22]
-
Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size.[22]
-
Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the PEGylated product.[22]
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the degree of PEGylation.[30][31]
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides)[19][31]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).[31]
-
Mix the purified PEGylated protein sample with the matrix solution.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[32]
-
Acquire the mass spectrum in the appropriate mass range.
-
The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The difference in mass between adjacent peaks corresponds to the mass of a single PEG chain.
Visualizing the Impact and Workflow of PEGylation
Logical Relationships in PEGylation
Caption: Core mechanisms and outcomes of PEGylation.
Experimental Workflow for PEGylation
Caption: A typical experimental workflow for protein PEGylation.
Signaling Pathway Modulation by a PEGylated Therapeutic
Caption: Action of a PEGylated drug on a signaling pathway.
Conclusion
PEG linkers are a powerful tool in bioconjugation, offering a multitude of benefits that can significantly enhance the therapeutic potential of a drug.[4][33] By understanding the core mechanisms of action—steric hindrance, increased hydrodynamic radius, and improved solubility—researchers can rationally design and optimize PEGylated bioconjugates for improved pharmacokinetic and pharmacodynamic properties. The careful selection of PEG linker size, architecture, and attachment site, coupled with robust purification and characterization, is paramount to developing safe and effective next-generation therapeutics.[10][34]
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. m.youtube.com [m.youtube.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. purepeg.com [purepeg.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Protocol for Protein PEGylation [jenkemusa.com]
- 25. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 26. broadpharm.com [broadpharm.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biopharminternational.com [biopharminternational.com]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. benchchem.com [benchchem.com]
- 32. covalx.com [covalx.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide to PEGylation for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends their plasma half-life, improves stability, and reduces immunogenicity. This guide provides a comprehensive technical overview of protein PEGylation, including the fundamental chemistry, strategic considerations, detailed experimental protocols, and methods for characterization and purification.
Introduction to PEGylation
Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer.[1] The process of PEGylation involves the covalent conjugation of PEG chains to a protein, effectively "masking" the protein from the host's immune system and proteolytic enzymes.[2] This modification has profound effects on the pharmacokinetic and pharmacodynamic properties of the protein, leading to significant therapeutic benefits.[3]
Key Advantages of Protein PEGylation:
-
Extended Circulating Half-Life: The increased size of the PEGylated protein reduces its rate of clearance by the kidneys.[4]
-
Reduced Immunogenicity and Antigenicity: The PEG chains sterically hinder the recognition of the protein by antibodies and antigen-presenting cells.[5]
-
Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.[1]
-
Improved Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic proteins.[1]
Chemistry of PEGylation
The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid side chain on the protein's surface. The choice of PEG reagent and reaction conditions determines the site of attachment and the number of PEG chains conjugated.
First-Generation vs. Second-Generation PEGylation
-
First-Generation PEGylation: This approach involves the random and non-specific attachment of linear PEG chains to multiple sites on the protein, often targeting the abundant primary amine groups of lysine (B10760008) residues. This can lead to a heterogeneous mixture of PEGylated species with varying degrees of modification and positional isomers, which may result in a loss of biological activity if PEGylation occurs at or near the active site.[6]
-
Second-Generation PEGylation: This strategy focuses on site-specific attachment of PEG, resulting in a more homogeneous product with preserved biological activity.[7] This can be achieved by using PEG reagents with specific reactivity towards certain amino acid residues or by genetically engineering the protein to introduce a unique conjugation site. Second-generation PEGylation often utilizes branched or Y-shaped PEG structures to provide a greater shielding effect with fewer attachment points.[8]
Common PEGylation Chemistries
The selection of the appropriate PEGylation chemistry is critical for achieving the desired modification.
-
Amine-Reactive PEGylation (targeting Lysine residues and the N-terminus): This is the most common approach due to the abundance of lysine residues on the protein surface. N-hydroxysuccinimidyl (NHS) esters of PEG are widely used to react with primary amines, forming a stable amide bond.[9]
-
Thiol-Reactive PEGylation (targeting Cysteine residues): This method allows for highly specific PEGylation at free cysteine residues. Maleimide-activated PEGs are commonly used to react with the sulfhydryl group of cysteine, forming a stable thioether bond.[10]
-
Disulfide Bridging PEGylation: This technique targets the disulfide bonds within a protein. The disulfide bond is first reduced to yield two free cysteine residues, which are then "re-bridged" with a bifunctional PEG reagent.[11][12]
Quantitative Effects of PEGylation
The impact of PEGylation on a protein's properties is quantifiable and depends on factors such as the size and structure of the PEG, the degree of PEGylation, and the site of attachment.
| Protein | PEG Size (kDa) | Change in Half-Life | Retained Bioactivity (%) | Reference |
| Recombinant Human TIMP-1 | 20 | 25-fold increase (1.1h to 28h) | Partially retained | [2][13] |
| Recombinant Human G-CSF | 20 | ~12-fold increase (3.5h to 42h) | Not specified | [4] |
| Cytochrome c | Not specified | Increased stability | 60-70% | [14] |
| Alpha-1-antitrypsin (AAT) | 40 (2-armed) | Not specified | Not significantly affected | [15] |
| Lysine-deficient TNF-α | 20 (linear) | Not specified | Higher than 5 kDa PEG | [16] |
| Glucagon-like peptide-1 (GLP-1) | 20 | Significantly increased | Similar to unmodified in vivo | [7] |
Experimental Protocols
Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester
This protocol describes the PEGylation of a protein via its primary amine groups.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-succinimidyl succinate)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF (for dissolving PEG-NHS ester)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[9]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.[9]
-
PEGylation Reaction: Add the PEG-NHS ester stock solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of PEG-NHS ester to protein is a common starting point.[8][9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM.
-
Purification: Proceed immediately to purification of the PEGylated protein to remove unreacted PEG and protein.
Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein at a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing 1 mM EDTA)[10]
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Protein Reduction (if necessary): If the cysteine residue is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[17]
-
PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide in the reaction buffer.
-
PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution. A molar ratio of 1.1 to 5 moles of PEG per mole of protein is a common starting range.[10]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[10]
-
Quenching: Stop the reaction by adding an excess of a free thiol-containing compound like cysteine or β-mercaptoethanol.
-
Purification: Purify the PEGylated protein to remove unreacted reagents and unmodified protein.
Protocol 3: Purification of PEGylated Proteins
Purification is essential to separate the desired PEGylated protein from the reaction mixture, which may contain unreacted protein, excess PEG, and byproducts.[]
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated proteins from their unmodified counterparts and from smaller unreacted PEG molecules.[]
Procedure:
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephacryl, Superdex) with a suitable buffer (e.g., PBS).
-
Sample Loading: Load the quenched PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
B. Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This allows for the separation of PEGylated species from the un-PEGylated protein and can even resolve proteins with different degrees of PEGylation.[][19]
Procedure:
-
Column Equilibration: Equilibrate an IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt binding buffer.
-
Sample Loading: Load the reaction mixture onto the column. The un-PEGylated protein should bind to the resin.
-
Wash: Wash the column with the binding buffer to remove unbound PEGylated protein and excess PEG reagent.
-
Elution: Elute the bound, un-PEGylated protein with a high-salt elution buffer. The PEGylated protein is typically found in the flow-through and wash fractions.
-
Analysis: Analyze the fractions by SDS-PAGE to confirm the separation.
Characterization of PEGylated Proteins
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated product.
-
SDS-PAGE: Provides a simple way to visualize the increase in molecular weight upon PEGylation.
-
Size Exclusion Chromatography (SEC): Used to determine the purity and aggregation state of the PEGylated protein.[20]
-
Ion Exchange Chromatography (IEX): Can be used to separate and quantify different PEGylated species.[21]
-
Mass Spectrometry (MALDI-TOF, ESI-MS): Confirms the molecular weight of the PEGylated protein and can be used to determine the degree of PEGylation.[19]
-
Circular Dichroism (CD): Assesses the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes.[14]
-
In Vitro Bioassays: Measure the biological activity of the PEGylated protein to confirm that it retains its therapeutic function.[7]
Visualizations
Signaling Pathways
Experimental Workflows
Logical Relationships
Conclusion
Protein PEGylation is a powerful and versatile technology that has revolutionized the field of biopharmaceuticals. By carefully selecting the PEGylation strategy, chemistry, and purification methods, it is possible to significantly improve the therapeutic properties of proteins. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement PEGylation in their work, ultimately leading to the development of safer and more effective protein-based therapies.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 4. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. frontiersin.org [frontiersin.org]
- 13. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 19. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. chromatographyonline.com [chromatographyonline.com]
The Retrotransposon Origin of PEG10: A Technical Guide for Researchers
An In-depth Examination of the Evolutionary History, Molecular Function, and Clinical Relevance of a Domesticated Gene
Paternally Expressed Gene 10 (PEG10) stands as a fascinating example of molecular domestication, where a gene derived from a retrotransposon has been co-opted to perform essential functions in mammalian development.[1][2] Located on human chromosome 7q21, PEG10 is a paternally expressed imprinted gene crucial for placental formation and embryonic development.[1][3][4] Its aberrant expression is increasingly implicated in various malignancies, making it a subject of intense research and a potential target for therapeutic intervention.[3][5][6] This guide provides a comprehensive overview of the retrotransposon origin of PEG10, its molecular functions, associated signaling pathways, and detailed experimental protocols for its study.
Evolutionary Origin: From Retrotransposon to Essential Gene
PEG10 originated from the integration of a Ty3/gypsy family retrotransposon into the genome of a mammalian ancestor.[5][7][8] Unlike most retrotransposon insertions, which are silenced or become non-functional "junk DNA," PEG10 has been conserved across mammalian species, indicating its vital role.[4][5]
The gene structure of PEG10 retains hallmarks of its retroviral past. It contains two overlapping open reading frames, ORF1 and ORF2, which show homology to the gag and pol genes of retroviruses, respectively.[1][9] ORF1 encodes a gag-like protein containing a CCHC-type zinc finger motif, while the fusion of ORF1 and ORF2 through a -1 ribosomal frameshift mechanism produces a larger gag-pol-like protein with an aspartic protease domain.[4][7][10][11] This frameshifting mechanism is a characteristic feature of retroviruses and is rare in eukaryotic cellular genes.[11]
Molecular Functions and Clinical Significance
PEG10 plays a multifaceted role in both normal physiology and disease. Its functions are intrinsically linked to its retroviral-like protein domains.
-
Placental Development: Knockout studies in mice have demonstrated that PEG10 is indispensable for the development of the placenta.[2] Mice lacking a functional Peg10 gene exhibit early embryonic lethality due to severe placental defects, specifically the loss of labyrinth and spongiotrophoblast layers.[2][12] This highlights the critical role of this domesticated gene in establishing the feto-maternal interface required for mammalian viviparity.[9][12]
-
Cell Proliferation and Apoptosis: PEG10 is a potent regulator of cell growth and survival.[4] It has been shown to promote cell proliferation and inhibit apoptosis, a programmed cell death process.[5][13] The anti-apoptotic function of PEG10 is partly mediated through its interaction with SIAH1, a protein that facilitates apoptosis.[14][15] By binding to SIAH1, PEG10 can prevent cell death.[14]
-
Role in Cancer: The pro-proliferative and anti-apoptotic functions of PEG10 are hijacked in several cancers. Overexpression of PEG10 has been documented in a wide range of malignancies, including hepatocellular carcinoma (HCC), bladder cancer, colorectal cancer, and B-cell lymphocytic leukemia.[5][6][11][14][16] In many of these cancers, high PEG10 expression is correlated with tumor progression, metastasis, and poor patient prognosis.[3][5][17]
Quantitative Data on PEG10 Expression
The differential expression of PEG10 in normal versus pathological conditions is a key area of investigation. Below are tables summarizing quantitative data from selected studies.
Table 1: PEG10 mRNA Expression in Preeclampsia
| Condition | Mean Relative PEG10 mRNA Expression (± SD) |
| Normal Pregnancy (n=22) | 0.5832 ± 0.045 |
| Preeclampsia (n=22) | 0.1943 ± 0.035 |
Data extracted from a study on PEG10 expression in placental tissue.[18] The difference between the two groups was statistically significant (P < 0.05).[18]
Table 2: PEG10 Expression in Early vs. Late-Onset Colorectal Cancer (CRC)
| Gene | Log₂(Fold Change) in Early-Onset CRC |
| PEG10 | ~1.5 |
This table shows the differential gene expression in early-onset (≤45 years) versus late-onset (≥65 years) colorectal cancer from The Cancer Genome Atlas (TCGA) data.[19] PEG10 showed significantly increased expression in the early-onset group.[17][19]
Signaling Pathways Involving PEG10
PEG10 exerts its effects by modulating key cellular signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.
The TGF-β signaling pathway plays a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor invasion and metastasis.[5] PEG10 has a complex and often antagonistic relationship with this pathway. In some contexts, such as chondrosarcoma, PEG10 and TGF-β signaling are mutually inhibitory.[20][21] TGF-β can suppress PEG10 expression, while PEG10 can, in turn, repress TGF-β and Bone Morphogenetic Protein (BMP) signaling by interfering with SMAD protein phosphorylation.[20][21] However, in other cancers like HCC, PEG10 may be involved in activating the canonical TGF-β pathway to promote epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]
Experimental Protocols
Investigating the role of PEG10 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qPCR) for PEG10 Expression Analysis
This protocol is used to quantify the mRNA levels of PEG10 in cells or tissues.
I. RNA Extraction:
-
Homogenize 50-100 mg of tissue or 0.5-1x10⁷ cells in 1 mL of TRIzol reagent.[22]
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[22]
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.[22]
-
Incubate at room temperature for 2-3 minutes.[22]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[22]
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Wash the RNA pellet once with 1 mL of 75% ethanol (B145695).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in RNase-free water. Quantify RNA concentration and assess purity using a spectrophotometer.
II. cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.
-
Heat the mixture to 65°C for 5 minutes, then quick-chill on ice.
-
Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTP mix, 0.5 µL of RNase inhibitor, and 1 µL of reverse transcriptase.
-
Add 6 µL of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 50-60 minutes.[22]
-
Inactivate the enzyme by heating to 70°C for 15 minutes.[22] The resulting cDNA can be stored at -20°C.
III. qPCR Reaction:
-
Prepare a reaction mixture containing: 10 µL of 2X SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 5 µL of diluted cDNA (e.g., 10-50 ng), and nuclease-free water to a final volume of 20 µL.[23]
-
Use primers specific for PEG10 and a reference gene (e.g., GAPDH, ACTB).
-
Perform the qPCR using a real-time thermal cycler with the following typical conditions:
-
Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of PEG10 normalized to the reference gene.
In Situ Hybridization (ISH) for PEG10 Localization
This protocol allows for the visualization of PEG10 mRNA expression within the cellular context of a tissue section.
I. Probe Synthesis (Digoxigenin-labeled RNA probe):
-
Linearize 10 µg of a plasmid containing the PEG10 cDNA sequence with an appropriate restriction enzyme.[24]
-
Purify the linearized plasmid DNA.
-
Set up a transcription reaction: 2 µL of linearized plasmid (1 µg), 2 µL of 10X transcription buffer, 2 µL of 10X DIG RNA labeling mix, 1 µL of RNase inhibitor, and 2 µL of RNA polymerase (T7, SP6, or T3).[24]
-
Incubate for 2 hours at 37°C.[24]
-
Remove the DNA template by adding DNase I and incubating for 30 minutes at 37°C.[24]
-
Precipitate the RNA probe with LiCl and ethanol.[24]
-
Resuspend the probe in RNase-free water and store at -80°C.
II. Tissue Preparation and Hybridization:
-
Fix fresh tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydrate the tissue through an ethanol series and embed in paraffin (B1166041) or polyethylene (B3416737) glycol (PEG).[25][26]
-
Cut 5-10 µm sections and mount them on coated slides.
-
Deparaffinize sections and rehydrate through an ethanol series.
-
Permeabilize the tissue by treating with Proteinase K (10-20 µg/mL) for 10-20 minutes at 37°C.[27]
-
Refix in 4% PFA for 20 minutes.
-
Prehybridize the sections in hybridization buffer for at least 4 hours at 65°C.[24]
-
Denature the DIG-labeled probe by heating at 95°C for 2 minutes and immediately chilling on ice.[27]
-
Add the probe (diluted in hybridization buffer) to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[27]
III. Washing and Detection:
-
Perform stringent washes using SSC buffers to remove the unbound probe.
-
Block the sections with a blocking solution (e.g., containing sheep serum) for 1 hour.
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively with a suitable buffer (e.g., NTMT).
-
Develop the color reaction by adding NBT/BCIP substrate until the desired signal intensity is reached.[24]
-
Stop the reaction, counterstain if desired, dehydrate, and mount.
Generation of a PEG10 Knockout Mouse Model via CRISPR-Cas9
This protocol outlines the general steps for creating a PEG10 knockout mouse model to study its function in vivo.
I. Design and Preparation of CRISPR Components:
-
Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of a critical exon of the Peg10 gene.[28][29]
-
Synthesize the sgRNAs and the Cas9 mRNA.
II. Microinjection into Zygotes:
-
Harvest zygotes from superovulated female mice.
-
Prepare a microinjection mix containing Cas9 mRNA and the two sgRNAs.
-
Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the zygotes.
III. Embryo Transfer and Generation of Founder Mice:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Allow the surrogate mothers to carry the embryos to term.
-
Genotype the resulting pups (F0 generation) by PCR and sequencing to identify individuals with deletions in the Peg10 gene.
IV. Breeding and Colony Maintenance:
-
Breed the identified founder mice with wild-type mice to establish germline transmission of the knockout allele.
-
Intercross heterozygous (Peg10+/-) mice to generate homozygous knockout (Peg10-/-) offspring. Note that homozygous deletion of Peg10 results in embryonic lethality.[2]
Conclusion
The PEG10 gene represents a remarkable evolutionary journey from a mobile genetic element to an integral component of mammalian biology. Its essential role in placental development underscores the profound impact that retrotransposons can have on shaping organismal evolution. Furthermore, the dysregulation of PEG10 in numerous cancers highlights its significance as both a biomarker and a potential therapeutic target. A thorough understanding of its retrotransposon origins, molecular functions, and involvement in signaling pathways is crucial for researchers and drug development professionals seeking to unravel the complexities of development and disease. The experimental approaches detailed in this guide provide a framework for further investigation into this unique and clinically relevant gene.
References
- 1. A retrotransposon-derived gene, PEG10, is a novel imprinted gene located on human chromosome 7q21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PEG10 - Wikipedia [en.wikipedia.org]
- 5. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - PEG10 [maayanlab.cloud]
- 7. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. PEG10 paternally expressed 10 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 12. Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Involvement of PEG10 in human hepatocellular carcinogenesis through interaction with SIAH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of PEG10 in human hepatocellular carcinogenesis through interaction with SIAH1. | BioGRID [thebiogrid.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Differential Expression of PEG10 Contributes to Aggressive Disease in Early Versus Late-Onset Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneticsmr.org [geneticsmr.org]
- 19. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. diacomp.org [diacomp.org]
- 24. sdbonline.org [sdbonline.org]
- 25. In situ hybridization using PEG-embedded tissue and riboprobes: increased cellular detail coupled with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. docs.abcam.com [docs.abcam.com]
- 28. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]
An In-depth Technical Guide to Discrete Length PEG Spacers in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of discrete length polyethylene (B3416737) glycol (PEG) spacers, detailing their synthesis, properties, and applications in modern research, particularly in bioconjugation, drug delivery, and proteomics. We delve into the advantages of monodisperse PEGs over traditional polydisperse mixtures, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the rational design of PEGylated molecules.
Introduction: The Advent of Precision with Discrete PEG Spacers
PEGylation, the process of covalently attaching polyethylene glycol chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics and research tools.[1][2] Traditionally, this process utilized polydisperse PEGs, which are heterogeneous mixtures of polymers with a range of molecular weights.[1][3] This heterogeneity introduces variability in the final conjugate, complicating characterization, and potentially leading to inconsistent biological activity.[2]
The development of discrete PEG (dPEG®) spacers, which are single molecular weight compounds with a precisely defined number of ethylene (B1197577) oxide units, represents a paradigm shift in the field.[1] This monodispersity ensures the production of homogeneous conjugates with improved batch-to-batch reproducibility, predictable pharmacological profiles, and enhanced safety.[4] Discrete PEGs are synthesized via a stepwise organic chemistry methodology, avoiding conventional polymerization and chromatographic separation techniques, which results in a product of defined chain length, molecular weight, and purity.[1]
The primary benefits of incorporating discrete PEG spacers include:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG mitigates the aggregation of hydrophobic molecules, such as cytotoxic payloads in antibody-drug conjugates (ADCs), thereby improving their solubility and stability.[4][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and shield it from enzymatic degradation, leading to a longer circulation half-life.[2][3]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, reducing the likelihood of an immune response.[6][7]
-
Precise Control over Physicochemical Properties: The defined length of discrete PEGs allows for fine-tuning of the conjugate's properties, such as drug-to-antibody ratio (DAR) in ADCs, to optimize therapeutic efficacy.[6][8]
Physicochemical Properties of Discrete PEG Spacers
The ability to select a discrete PEG spacer with a specific length and molecular weight is a key advantage in designing conjugates with desired properties. The following table summarizes the physicochemical properties of a selection of linear discrete PEG spacers.
| Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) |
| 2 | 88.11 | 7.1 |
| 3 | 132.16 | 10.6 |
| 4 | 176.21 | 14.2 |
| 6 | 264.32 | 21.3 |
| 8 | 352.42 | 28.4 |
| 12 | 528.63 | 42.6 |
| 24 | 1057.26 | 85.2 |
| 36 | 1585.89 | 127.8 |
| 48 | 2114.52 | 170.4 |
Note: The approximate length is calculated based on a length of 3.55 Å per ethylene glycol unit.
Key Applications of Discrete PEG Spacers
Discrete PEG spacers are integral components in a wide range of research applications, from targeted drug delivery to proteomics.
Antibody-Drug Conjugates (ADCs)
In ADCs, discrete PEG linkers are crucial for connecting a potent cytotoxic payload to a monoclonal antibody.[4] The PEG spacer enhances the solubility of hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[6][7] The length of the PEG spacer can be optimized to balance pharmacokinetic benefits with maintaining potent cytotoxicity.[2]
Impact of PEG Spacer Length on ADC Pharmacokinetics
| PEG Spacer Length | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Adapted from Burke et al., 2017.[6] |
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[9] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Discrete PEG linkers are often used to improve the solubility and cell permeability of PROTACs and to optimize the spatial orientation of the two ligands for efficient ternary complex formation.[9]
Bioconjugation and Proteomics
Discrete PEG spacers are widely used as crosslinkers in bioconjugation to link proteins, peptides, and other biomolecules.[10] They are available with a variety of functional groups, such as NHS esters for reacting with amines and maleimides for reacting with thiols, allowing for versatile conjugation strategies.[11] In proteomics, PEGylated reagents can be used for protein labeling and quantification.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments involving discrete PEG spacers.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-functionalized payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEGn-Payload
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution (typically 1-10 mg/mL) with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[6]
-
-
Conjugation:
-
Remove the excess TCEP by buffer exchange into PBS, pH 7.4.
-
Immediately add a 10-20 fold molar excess of the Maleimide-PEGn-Payload solution (typically a 10 mM stock in DMSO) to the reduced antibody.[3]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Purification:
-
Purify the ADC from unreacted payload and linker using a pre-equilibrated SEC column with PBS, pH 7.4.[6]
-
-
Characterization:
Protocol for Characterization of PEGylated Proteins by LC-MS
This protocol describes a general method for analyzing PEGylated proteins to determine the extent and sites of PEGylation.
Materials:
-
PEGylated protein sample
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
LC-MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase LC column.
-
Elute the PEGylated protein using a gradient of ACN in water with 0.1% FA.
-
Analyze the eluate by high-resolution mass spectrometry to obtain the mass spectrum of the intact PEGylated protein.[13]
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weight of the PEGylated protein.
-
The mass difference between the native and PEGylated protein can be used to determine the number of attached PEG chains.
-
For site-specific analysis, the PEGylated protein can be digested with a protease (e.g., trypsin) prior to LC-MS/MS analysis to identify the PEGylated peptides.[13]
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of discrete PEG spacers.
Mechanism of Action of an MMAE-Containing ADC
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs.[14] Upon internalization and cleavage of the linker, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Experimental Workflow for ADC Synthesis and Characterization
This diagram outlines a typical workflow for the synthesis and characterization of an antibody-drug conjugate using a discrete PEG linker.
Conclusion
Discrete length PEG spacers have become indispensable tools in modern research and drug development. Their well-defined structure provides a level of precision that is unattainable with traditional polydisperse PEGs, enabling the creation of homogeneous and highly characterized bioconjugates. By carefully selecting the length and functionality of the discrete PEG spacer, researchers can fine-tune the physicochemical and biological properties of their molecules to achieve optimal performance in a wide range of applications, from targeted cancer therapy to advanced proteomics. As our understanding of the structure-activity relationships of PEGylated molecules continues to grow, the strategic use of discrete PEG spacers will undoubtedly play an increasingly important role in the development of next-generation therapeutics and research reagents.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. Attributes | Graphviz [graphviz.org]
- 8. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ms-PEG10-t-butyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ms-PEG10-t-butyl ester as a heterobifunctional linker in peptide synthesis. This linker is particularly valuable for applications requiring the introduction of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a terminal carboxylic acid for further conjugation, such as in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and PROTACs.[1][2][] The protocols provided herein detail the chemical handling, reaction conditions, and purification methods for the successful incorporation of this linker into synthetic peptides.
Introduction to this compound
This compound is a versatile chemical tool featuring a mesyl (Ms) group at one terminus and a t-butyl ester protected carboxylic acid at the other, connected by a 10-unit polyethylene glycol (PEG) spacer.
-
Mesyl Group: The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with primary amines such as the N-terminus of a peptide.[4]
-
PEG10 Spacer: The hydrophilic PEG chain enhances the aqueous solubility and bioavailability of the resulting peptide conjugate. It also provides a flexible spacer arm to minimize steric hindrance between the peptide and a conjugated moiety.[1][5][6][7]
-
t-Butyl Ester: This protecting group masks a carboxylic acid functionality. It is stable under various reaction conditions but can be readily removed with moderate acid treatment, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent conjugation reactions.[8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | Varies by manufacturer, typically around 600-700 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, DMSO) |
| Storage | Store at -20°C, desiccated |
Table 2: Recommended Reaction Conditions and Expected Yields
| Step | Reagents and Conditions | Typical Reaction Time | Expected Yield |
| N-terminal PEGylation of Peptide | Peptide, this compound (1.5-3 eq.), DIPEA (3-5 eq.) in DMF | 12-24 hours | 60-85% |
| t-Butyl Ester Deprotection | 50-95% TFA in DCM with scavengers (e.g., TIS, water) | 1-2 hours | >95% |
| Carboxylic Acid Coupling (Post-Deprotection) | Peptide-PEG-COOH, EDC (1.5 eq.), NHS (1.5 eq.), and amine-containing molecule (1.2 eq.) in DMF or appropriate buffer | 2-12 hours | 50-80% |
Experimental Protocols
N-terminal PEGylation of a Peptide with this compound
This protocol describes the conjugation of this compound to the N-terminal amine of a resin-bound or purified peptide.
Materials:
-
Peptide with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Reaction vessel
-
HPLC for purification and analysis
Procedure:
-
Peptide Preparation:
-
If using a resin-bound peptide, ensure the final Fmoc deprotection is complete, and the resin is thoroughly washed with DMF and dried under vacuum.
-
If using a purified peptide, dissolve it in anhydrous DMF.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the peptide in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.5 to 3 molar equivalents relative to the peptide) in a minimal amount of anhydrous DMF.
-
-
PEGylation Reaction:
-
To the peptide solution, add DIPEA (3 to 5 molar equivalents).
-
Add the this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS to confirm the formation of the PEGylated peptide.
-
For a resin-bound peptide, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents, then dry the resin.
-
For a solution-phase reaction, the crude product can be precipitated in cold diethyl ether and collected by centrifugation.
-
-
Purification:
Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
PEGylated peptide with t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 50-95% TFA in DCM. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[8] Handle TFA in a well-ventilated fume hood.
-
-
Deprotection Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin if applicable and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether.
-
-
Drying:
-
Dry the peptide pellet under vacuum to remove residual ether. The resulting product is the peptide-PEG10-COOH.
-
Conjugation of the Deprotected Carboxylic Acid
This protocol describes the coupling of the newly exposed carboxylic acid to a primary amine-containing molecule (e.g., a fluorescent dye, a drug molecule, or another peptide).
Materials:
-
Peptide-PEG10-COOH
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or a suitable buffer (e.g., MES buffer for activation, followed by PBS for conjugation)[15]
-
HPLC for purification and analysis
Procedure:
-
Reaction Setup:
-
Dissolve the Peptide-PEG10-COOH in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
Add EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) to the peptide solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule (1.2 molar equivalents) in DMF and add it to the activated peptide solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, the crude product can be precipitated in cold diethyl ether.
-
-
Purification:
-
Purify the final conjugate by RP-HPLC using a suitable gradient.[][12]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for peptide modification using this compound.
Application in Targeted Drug Delivery: GLP-1 Analogue Example
The use of PEG linkers is prevalent in the development of long-acting glucagon-like peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes.[16][17][18] The PEG linker can be used to attach a fatty acid moiety, which promotes binding to serum albumin, thereby extending the half-life of the peptide. The following diagram illustrates the general principle of a GLP-1 analogue's action.
Caption: GLP-1 analogue signaling pathway for insulin secretion.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. bakerlab.org [bakerlab.org]
- 17. pnas.org [pnas.org]
- 18. The Technologies Propelling GLP-1 Analogues [drugdeliveryleader.com]
Application Notes and Protocols: Ms-PEG10-t-butyl ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ms-PEG10-t-butyl ester as a versatile polyethylene (B3416737) glycol (PEG) linker for the development of advanced drug delivery systems. The protocols outlined below offer detailed methodologies for the synthesis and characterization of drug-polymer conjugates and nanoparticle formulations.
Introduction to this compound
This compound is a heterobifunctional PEG linker characterized by a mesyl (Ms) group at one terminus and a t-butyl ester protected carboxylic acid at the other. This unique structure allows for sequential and site-specific conjugation strategies, making it a valuable tool in the construction of sophisticated drug delivery platforms such as antibody-drug conjugates (ADCs), micelles, and nanoparticles. The PEG10 spacer enhances the solubility and biocompatibility of the resulting conjugates, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2][3][4]
The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to amine, thiol, or hydroxyl groups on drug molecules or targeting ligands. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxylate for subsequent conjugation, for example, to primary amines via carbodiimide (B86325) chemistry.[2][3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H54O14S |
| Molecular Weight | ~614.7 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | -20°C, desiccated |
Note: The molecular formula and weight are approximate and may vary slightly based on the exact structure.[3]
Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)
This compound is an ideal linker for the development of ADCs. The mesyl group can be reacted with a nucleophilic group on the cytotoxic payload. Following purification, the t-butyl ester can be deprotected and the resulting carboxylic acid can be activated to react with lysine (B10760008) residues on the antibody surface. The hydrophilic PEG spacer helps to mitigate aggregation and improve the solubility of the final ADC.[2]
Polymeric Micelles for Hydrophobic Drug Solubilization
Amphiphilic block copolymers can be synthesized using this compound to form micelles that encapsulate hydrophobic drugs.[5][6][7] The PEG chain forms the hydrophilic corona, shielding the drug-loaded core from the aqueous environment and reducing recognition by the reticuloendothelial system.[5] The t-butyl ester can be deprotected to provide a reactive handle for attaching targeting ligands to the micelle surface.
pH-Responsive Drug Release
The incorporation of acid-labile bonds in conjunction with the PEG linker can enable pH-sensitive drug release. While the t-butyl ester itself requires strong acidic conditions for cleavage, other pH-sensitive linkages can be incorporated into the drug delivery system. For instance, after deprotection of the t-butyl ester, the resulting carboxylic acid can be conjugated to a drug via an acid-cleavable bond, facilitating drug release in the acidic tumor microenvironment or within endosomes/lysosomes.[8][9]
Experimental Protocols
Protocol for Conjugation of a Model Drug to this compound
This protocol describes the conjugation of a model amine-containing drug to the mesyl terminus of the linker.
Materials:
-
This compound
-
Amine-containing drug (e.g., Doxorubicin)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reversed-phase HPLC system
-
Mass Spectrometer
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the amine-containing drug (1 equivalent) to the solution.
-
Add TEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the conjugate using reversed-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Protocol for Deprotection of the t-butyl ester
This protocol details the removal of the t-butyl protecting group to expose the carboxylic acid.
Materials:
-
Drug-PEG10-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the Drug-PEG10-t-butyl ester conjugate in a solution of 95:5 (v/v) TFA:DCM.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected conjugate can be used in the next step without further purification, or can be purified by HPLC if necessary.
Protocol for Nanoparticle Formulation via Self-Assembly
This protocol describes the formation of nanoparticles from an amphiphilic drug-PEG conjugate.
Materials:
-
Deprotected Drug-PEG10-COOH conjugate
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dissolve the deprotected Drug-PEG10-COOH conjugate in DMSO to a concentration of 10 mg/mL.
-
Add the polymer solution dropwise to vigorously stirring PBS (pH 7.4).
-
Continue stirring for 2 hours to allow for initial self-assembly.
-
Transfer the solution to a dialysis membrane and dialyze against PBS for 48 hours to remove the DMSO, with buffer changes every 12 hours.
-
Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using DLS.
Characterization Data (Illustrative)
The following tables present illustrative data for a hypothetical drug delivery system developed using this compound.
Table 1: Nanoparticle Characterization
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Drug-PEG10 NP | 125.3 | 0.18 | -15.2 |
| Targeted-Drug-PEG10 NP | 135.8 | 0.21 | -12.5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Drug-PEG10 NP | 15.2 | 85.7 |
Table 3: In Vitro Drug Release
| Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5.2 | 15.8 |
| 6 | 12.5 | 45.3 |
| 12 | 20.1 | 70.1 |
| 24 | 28.9 | 88.9 |
| 48 | 35.4 | 95.2 |
Visualizations
Diagram 1: Synthesis Workflow
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Acid-PEG10-t-butyl ester () for sale [vulcanchem.com]
- 3. Acid-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 4. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 5. PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Enhanced drug resistance suppression by serum-stable micelles from multi-arm amphiphilic block copolymers and tocopheryl polyethylene glycol 1000 succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of pH-Sensitive Polymeric Micelles Using Citraconic Amide Bonds for the Co-Delivery of Paclitaxel, Etoposide, and Rapamycin [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using Ms-PEG10-t-butyl Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG10-t-butyl ester is a heterobifunctional linker designed for use in bioconjugation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced drug conjugates.[1][2] This linker features a polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The two ends of the linker offer orthogonal reactivity: a mesyl (Ms) group and a t-butyl ester protected carboxylic acid.
The mesyl group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with thiol or hydroxyl groups on a biomolecule.[5][6] The t-butyl ester acts as a protecting group for a carboxylic acid. This protection is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxyl group.[7][8] The deprotected carboxyl group can then be activated for conjugation to a primary amine on a target molecule, forming a stable amide bond.[9]
These application notes provide a detailed protocol for a two-stage bioconjugation strategy utilizing the this compound linker.
Data Presentation
The efficiency of bioconjugation reactions using this compound can be evaluated based on several parameters. The following table provides an illustrative example of expected outcomes.
| Parameter | Value | Method of Analysis |
| Step 1: Conjugation Efficiency (Mesyl Reaction) | > 85% | HPLC, Mass Spectrometry |
| Step 2: Deprotection Efficiency (TFA) | > 95% | HPLC, Mass Spectrometry |
| Step 3: Final Conjugation Efficiency (Amide Coupling) | > 80% | HPLC, SDS-PAGE |
| Final Conjugate Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Drug-to-Antibody Ratio (DAR) (for ADCs) | 3.5 - 4.0 | UV-Vis Spectroscopy, Mass Spectrometry |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific biomolecules and reaction conditions used.
Experimental Protocols
This section details the multi-step protocol for conjugating two molecules (Molecule A and Molecule B) using the this compound linker. Molecule A is assumed to have a nucleophilic group (e.g., a thiol) that reacts with the mesyl end of the linker. Molecule B is assumed to have a primary amine that will react with the deprotected and activated carboxyl end of the linker.
Workflow Overview
Caption: Overall workflow for bioconjugation using this compound linker.
Protocol 1: Reaction of a Thiol-Containing Molecule with the Mesyl Group
This protocol describes the conjugation of a molecule containing a free sulfhydryl group (Molecule A-SH) to the mesyl end of the this compound linker.
Materials:
-
Molecule A-SH (e.g., a protein with a free cysteine)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Molecule A-SH:
-
Dissolve Molecule A-SH in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like TCEP. Ensure the reducing agent is subsequently removed, for example, by using a desalting column.
-
-
Preparation of Linker Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A-SH.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Confirm the successful conjugation and determine the concentration of the intermediate conjugate (Molecule A-S-PEG10-t-butyl ester) using UV-Vis spectroscopy and mass spectrometry.
-
Caption: Experimental workflow for Protocol 1.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
Molecule A-S-PEG10-t-butyl ester (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the purified intermediate from Protocol 1 in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[9]
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS to confirm the removal of the t-butyl group.
-
-
Solvent Removal:
-
Upon completion, remove the TFA and DCM by concentrating the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Further Use:
-
The resulting deprotected intermediate (Molecule A-S-PEG10-COOH) is often used in the next step without further purification.
-
Caption: Experimental workflow for Protocol 2.
Protocol 3: Amide Coupling to a Primary Amine
This protocol describes the final conjugation step, where the deprotected carboxylic acid is activated and reacted with a molecule containing a primary amine (Molecule B-NH2).
Materials:
-
Molecule A-S-PEG10-COOH (from Protocol 2)
-
Molecule B-NH2 (e.g., a protein or small molecule)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the dried Molecule A-S-PEG10-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.[9]
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add a solution of Molecule B-NH2 (1.1 equivalents) in an appropriate buffer or solvent to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
-
-
Purification:
-
Purify the final conjugate (Molecule A-S-PEG10-CO-NH-Molecule B) using an appropriate method such as size-exclusion chromatography (SEC) or preparative HPLC to remove unreacted components and reaction byproducts.
-
-
Characterization:
-
Analyze the final conjugate for purity, identity, and stability using methods such as SEC-HPLC, SDS-PAGE, and mass spectrometry.
-
Caption: Experimental workflow for Protocol 3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Cell Surface Proteins with PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique for the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins and other biomolecules. When applied to cell surface proteins, PEGylation can offer several advantages, including shielding against enzymatic degradation, reducing immunogenicity, and altering cellular interactions.[1][2][3] This makes it a valuable tool in drug development, cell therapy, and fundamental research. This document provides detailed protocols for labeling cell surface proteins using two common classes of PEG reagents: amine-reactive N-Hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.
The choice of PEGylation chemistry depends on the available functional groups on the target cell surface proteins. Primary amines (from lysine (B10760008) residues and N-termini) are abundant and can be targeted by NHS-ester PEG reagents.[4] Cysteine residues containing thiol groups, which are less common, allow for more site-specific labeling with maleimide-PEG reagents.[5]
General Workflow for Cell Surface Protein PEGylation
The overall process for labeling cell surface proteins with PEG reagents involves several key steps, from cell preparation to analysis of the PEGylated cells. Careful optimization of each step is crucial for achieving efficient and specific labeling while maintaining cell viability.
Protocol 1: Amine-Reactive Labeling using NHS-Ester PEG Reagents
This protocol describes the labeling of cell surface proteins using N-hydroxysuccinimide (NHS)-ester functionalized PEG, which reacts with primary amines on proteins to form stable amide bonds.[4][6]
Materials
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
NHS-Ester PEG Reagent (e.g., mPEG-NHS, Biotin-PEG-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Cell culture medium
Experimental Protocol
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, ensure a sufficient cell density.
-
Gently wash the cells twice with ice-cold PBS to remove any residual media containing amines.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the NHS-Ester PEG reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).
-
Further dilute the stock solution in ice-cold PBS to the desired final labeling concentration. The optimal concentration needs to be determined empirically but a starting point of 1-5 mM is recommended.
-
-
Labeling Reaction:
-
Resuspend the washed cells in the PEG reagent solution at a density of 1-10 x 106 cells/mL.
-
Incubate for 30 minutes to 1 hour at 4°C or room temperature with gentle agitation. Incubation at 4°C is recommended to minimize internalization of labeled proteins.[7]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 10-15 minutes at 4°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess PEG reagent and quenching buffer.
-
-
Analysis:
-
The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or western blot analysis.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Cell Density | 1-10 x 106 cells/mL | Optimize based on cell type. |
| PEG Reagent Conc. | 0.1 - 10 mM | Higher concentrations may affect cell viability.[8] |
| Incubation Time | 30 - 60 minutes | Longer times may lead to internalization.[7] |
| Temperature | 4°C or Room Temperature | 4°C is preferred to reduce endocytosis. |
| pH | 7.2 - 8.5 | Optimal for NHS-ester reaction with primary amines.[4] |
Protocol 2: Thiol-Reactive Labeling using Maleimide-PEG Reagents
This protocol is for the site-specific labeling of cell surface proteins containing free sulfhydryl (-SH) groups (cysteine residues) using maleimide-functionalized PEG. This reaction forms a stable thioether bond.[5]
Materials
-
Cells of interest
-
PBS, pH 6.5-7.5 (degassed)
-
Maleimide-PEG Reagent (e.g., mPEG-Maleimide)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., L-cysteine or beta-mercaptoethanol)
-
Cell culture medium
Experimental Protocol
-
Cell Preparation:
-
Wash cells twice with ice-cold, degassed PBS.
-
(Optional) If targeting disulfide bonds, pre-treat cells with a mild reducing agent like TCEP to expose free thiols. This step requires careful optimization to avoid cell damage.
-
-
PEG Reagent Preparation:
-
Prepare a stock solution of Maleimide-PEG in anhydrous DMSO or DMF.
-
Dilute the stock solution to the desired final concentration in degassed PBS immediately before use. A starting concentration of 0.1-1 mM is suggested.
-
-
Labeling Reaction:
-
Resuspend cells in the Maleimide-PEG solution at 1-10 x 106 cells/mL.
-
Incubate for 1-2 hours at 4°C or room temperature in the dark.
-
-
Quenching:
-
Add a quenching solution containing a free thiol (e.g., L-cysteine or beta-mercaptoethanol) to a final concentration of 1-10 mM to react with any unreacted maleimide (B117702) groups.
-
Incubate for 15 minutes.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS.
-
-
Analysis:
-
Proceed with downstream analysis.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Cell Density | 1-10 x 106 cells/mL | Consistent cell density is key for reproducibility. |
| PEG Reagent Conc. | 0.05 - 5 mM | Titrate to find the optimal concentration. |
| Incubation Time | 1 - 2 hours | Reaction kinetics can be slower than NHS esters. |
| Temperature | 4°C or Room Temperature | 4°C is generally preferred. |
| pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |
Signaling Pathway and Logical Relationship Diagrams
Conclusion
The choice between amine-reactive and thiol-reactive PEGylation for labeling cell surface proteins depends on the specific research goals and the characteristics of the target proteins. NHS-ester PEGylation provides a broad labeling of surface proteins, while maleimide-PEGylation offers a more targeted approach. For both methods, optimization of reaction conditions is essential to ensure efficient labeling and maintain cell health. The protocols provided here serve as a starting point for developing a robust cell surface PEGylation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Targeting microspheres and cells to polyethylene glycol-modified biological surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application of PEGylated Compounds in Proteomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation in Proteomics
Polyethylene glycol (PEG)ylation is the process of covalently attaching PEG chains to proteins, peptides, or other biomolecules.[1][2] This modification has become a cornerstone in drug development and proteomics due to its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[3][4] The addition of PEG chains increases the hydrodynamic size of the molecule, which in turn extends its circulatory half-life by reducing renal clearance.[5][6] Furthermore, PEGylation can mask epitopes on the protein surface, thereby reducing immunogenicity and protecting the protein from proteolytic degradation.[5][6] It also enhances the solubility and stability of proteins.[3][5]
Despite its advantages, PEGylation can present challenges, such as the potential for reduced biological activity if the PEG chain sterically hinders the protein's active site.[5][7] The process can also result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, which necessitates thorough characterization.[8][9]
Core Applications in Proteomics and Drug Development
The applications of PEGylation in proteomics are diverse, ranging from improving the therapeutic efficacy of protein drugs to facilitating detailed proteomic analysis.
-
Enhanced Pharmacokinetics and Reduced Immunogenicity: The primary application of PEGylation is to improve the drug-like properties of therapeutic proteins.[10] This leads to a reduced dosing frequency and an improved safety profile.[3][10]
-
Increased Stability and Solubility: PEGylation can enhance the stability of proteins against thermal and enzymatic degradation and improve the solubility of poorly soluble proteins.[3][5]
-
Targeted Drug Delivery: PEGylated liposomes and nanoparticles are widely used for targeted drug delivery, as the PEG coating helps them evade the immune system and prolongs their circulation time, allowing for better accumulation at the target site.[2][3]
-
Proteomic Analysis and Characterization: Mass spectrometry-based proteomics plays a crucial role in the detailed characterization of PEGylated proteins.[8][11] It is used to determine the exact mass of the conjugate, the degree of PEGylation (number of attached PEG molecules), and the specific sites of modification.[12][13]
Experimental Workflow for PEGylation and Proteomic Analysis
The general workflow for producing and analyzing PEGylated proteins involves several key steps, from the initial conjugation reaction to the final characterization of the purified product.
Detailed Experimental Protocols
Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., Bovine Serum Albumin)
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to the primary amines (lysine residues and the N-terminus) of a protein.[7]
Materials:
-
Protein solution (e.g., 5-10 mg/mL Bovine Serum Albumin in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Prepare Protein Solution: Dissolve the protein in amine-free 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
Prepare PEG Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.
-
PEGylation Reaction:
-
Add the dissolved PEG-NHS ester to the protein solution while gently stirring. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of PEG.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with continuous gentle stirring.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Proceed with purification of the PEGylated protein using methods such as Size Exclusion Chromatography (SEC) to remove unreacted PEG and protein.[7]
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a protein, the PEGylated conjugate will elute earlier than the unmodified protein.[7]
Materials:
-
SEC column (e.g., Sephacryl S-200 or Superdex 200)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution buffer (e.g., 0.1 M PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate Column: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Load Sample: Load the quenched PEGylation reaction mixture onto the column.
-
Elute and Collect: Elute the proteins with the elution buffer at a constant flow rate. Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analyze Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
Pool and Concentrate: Pool the fractions containing the purified PEGylated protein and concentrate if necessary.
Protocol 3: Characterization by SDS-PAGE and Mass Spectrometry
SDS-PAGE Analysis:
SDS-PAGE is a simple and effective method to qualitatively assess the success of PEGylation.[14] PEGylated proteins will exhibit a significant increase in apparent molecular weight and often migrate as broader bands due to the heterogeneity of PEGylation.[7]
Procedure:
-
Prepare an appropriate percentage acrylamide (B121943) gel (e.g., 4-12% gradient gel).
-
Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated fractions.
-
Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue). A successful PEGylation will show a distinct band shift to a higher molecular weight for the PEGylated protein compared to the native protein.[7]
Mass Spectrometry Analysis:
Mass spectrometry is essential for the detailed characterization of PEGylated proteins, providing information on molecular weight, degree of PEGylation, and site of attachment.[8][13]
-
MALDI-TOF MS: Provides accurate average molecular weight and the degree of PEGylation.[8]
-
ESI-MS: Often coupled with liquid chromatography (LC-MS), it is used for both qualitative and quantitative analysis.[8][15]
-
LC-MS/MS: Used for peptide mapping to identify the specific amino acid residues where PEG is attached.[12][15]
Sample Preparation for Mass Spectrometry:
Proper sample preparation is crucial for obtaining high-quality mass spectra. For ESI-MS, additives like triethylamine (B128534) (TEA) can be used to reduce charge-state complexity and improve spectral resolution.[11]
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the characterization of a PEGylated protein.
| Parameter | Unmodified Protein | PEGylated Protein (Crude) | PEGylated Protein (Purified) |
| Apparent MW (SDS-PAGE) | 66 kDa | Smear from 70-120 kDa | 85 kDa (major band) |
| Average MW (MALDI-TOF) | 66,463 Da | 87,500 Da | 86,470 Da |
| Degree of PEGylation | 0 | 1-3 | 1 (mono-PEGylated) |
| Purity (SEC-HPLC) | >98% | Mixture | >95% |
| Biological Activity | 100% | ~60% | ~85% |
Signaling Pathway Visualization
PEGylation can impact cellular signaling by altering the interaction of a therapeutic protein with its receptor. The following diagram illustrates a simplified signaling pathway that could be modulated by a PEGylated protein.
Conclusion
The application of PEGylated compounds in proteomics has revolutionized the development of biotherapeutics and provided powerful tools for protein analysis. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize PEGylation technology in their studies. Careful optimization of the PEGylation reaction and thorough characterization of the resulting conjugates are paramount to achieving the desired therapeutic and analytical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. PEGylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 14. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
Surface Modification of Nanoparticles with PEG-t-Butyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) is a critical strategy in nanomedicine to enhance their therapeutic efficacy. PEGylation creates a hydrophilic protective layer that improves nanoparticle stability in biological fluids, prolongs systemic circulation by reducing opsonization and subsequent clearance by the mononuclear phagocyte system, and provides a scaffold for further functionalization with targeting ligands or therapeutic agents.[1] The use of a heterobifunctional PEG linker, such as one containing a t-butyl ester group, offers a versatile platform for multi-step surface functionalization. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under specific conditions to reveal a reactive site for subsequent conjugation.
This document provides detailed protocols for the surface modification of nanoparticles using a PEG linker terminating in a t-butyl ester, methods for characterization, and quantitative analysis of the surface modification.
Core Principles of PEG-t-Butyl Ester Modification
The overall workflow for the surface modification of nanoparticles with PEG-t-butyl ester involves two primary stages:
-
Conjugation: The PEG linker is covalently attached to the nanoparticle surface. This protocol focuses on the common method of forming a stable amide bond between a carboxyl group on the PEG linker and primary amine groups present on the nanoparticle surface.[2]
-
Deprotection: The t-butyl ester protecting group is removed to expose a terminal carboxylic acid on the PEG chain. This newly available functional group can then be used for further conjugation of targeting moieties, drugs, or imaging agents.[1]
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in these protocols.
References
Experimental Guide for Protein PEGylation with NHS Ester PEGs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Protein PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based drugs.[1][2][3] This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size.[4][5] The benefits of PEGylation are extensive and include:
-
Increased Serum Half-Life: The larger size of PEGylated proteins reduces their rate of clearance by the kidneys, prolonging their circulation time in the bloodstream.[3][6]
-
Reduced Immunogenicity: The attached PEG chains can mask epitopes on the protein surface, thereby decreasing its recognition by the immune system.[3][6]
-
Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.[3][6]
-
Improved Solubility: The high solubility of PEG can enhance the solubility of proteins that are otherwise difficult to formulate.[6]
While highly beneficial, a potential drawback of PEGylation is the risk of reduced bioactivity if the PEG chain sterically hinders the protein's active site.[6][7] Therefore, precise control over the PEGylation reaction is essential to achieve the desired therapeutic profile.
Chemistry of NHS Ester PEGylation
N-Hydroxysuccinimide (NHS) ester-activated PEGs are among the most commonly used reagents for protein PEGylation.[3][8] This is due to their efficient and specific reaction with primary amines (-NH₂) present on the protein surface.[7][9] These primary amines are primarily found on the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[6][7]
The reaction occurs under mild pH conditions, typically between 7.0 and 9.0, and results in the formation of a stable amide bond, covalently linking the PEG molecule to the protein.[6][7][10] The NHS group is released as a byproduct during the reaction.
Experimental Protocols
Protocol 1: General Protein PEGylation with a Linear NHS Ester PEG
This protocol provides a general procedure for the PEGylation of a protein using a linear methoxy-PEG-NHS ester.
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)[6][9]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6][9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[6]
-
Dialysis or size-exclusion chromatography (SEC) materials for purification[4][9]
Procedure:
-
Protein Preparation:
-
PEG Reagent Preparation:
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle stirring.[4] The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.[4]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain protein stability.[4][7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4][10]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
Protocol 2: PEGylation of Bovine Serum Albumin (BSA) with a Branched NHS Ester PEG
This protocol outlines the PEGylation of a model protein, BSA, using a Y-shaped NHS ester PEG (Y-NHS-40K).[13]
Materials:
-
Bovine Serum Albumin (BSA)
-
Y-shape PEG NHS Ester (Y-NHS-40K, MW 40,000)[13]
-
Phosphate (B84403) buffer (0.1 M, pH 7.0-7.5)[11][13]
-
Reaction tubes
-
Magnetic stirrer or orbital shaker[6]
Procedure:
-
BSA Solution Preparation:
-
Prepare a 2 mg/mL solution of BSA in the phosphate buffer.[11]
-
-
Y-NHS-40K Preparation:
-
PEGylation Reaction:
-
Evaluation of PEGylation:
-
Purification:
-
The mono-PEGylated protein can be purified from multi-PEGylated and non-PEGylated protein using chromatographic methods like size-exclusion or ion-exchange chromatography.[][13]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Protein PEGylation with NHS Esters
| Parameter | General Protocol (Linear PEG) | BSA Protocol (Branched PEG) |
| Protein | Generic Protein | Bovine Serum Albumin (BSA) |
| PEG Reagent | mPEG-NHS ester | Y-shape PEG NHS Ester (Y-NHS-40K)[13] |
| Protein Concentration | 5-10 mg/mL[6] | ≥ 2 mg/mL[11] |
| Reaction Buffer | 0.1 M PBS, pH 7.4[6] | Phosphate buffer, pH 7.0-7.5[11][13] |
| Molar Excess of PEG | 5- to 20-fold[4] | 5- to 10-fold[11] |
| Reaction Temperature | Room temperature or 4°C[4][10] | Room temperature or 0-5°C[11][13] |
| Reaction Time | 1-2 hours (RT) or overnight (4°C)[4][10] | ~1 hour (RT) or ~3 hours (0-5°C)[11][13] |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine[4][6] | Not explicitly stated, but can be used |
Table 2: Overview of Purification and Characterization Techniques for PEGylated Proteins
| Technique | Principle | Application in PEGylation Workflow |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Efficiently removes unreacted PEG and native protein from the larger PEGylated conjugates.[] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. PEG chains shield protein charges.[] | Separates proteins with different degrees of PEGylation (mono-, di-, multi-PEGylated).[][14] |
| SDS-PAGE | Separation based on apparent molecular weight. PEGylation causes a significant band shift.[15] | A semi-quantitative method to quickly assess the extent of PEGylation.[15] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determines the precise molecular weight of the protein.[16][17] | Accurately determines the number of PEG molecules attached to the protein.[15][16] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity.[] | Can be used for analytical separation of positional isomers of PEGylated proteins.[] |
Visualizations
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Protein PEGylation [jenkemusa.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
use of PEG spacers to improve protein solubility and reduce aggregation
Application Notes: Enhancing Protein Properties with PEG Spacers
Introduction
Protein-based therapeutics offer significant promise in treating a wide range of diseases. However, their development is often hampered by challenges related to poor solubility and a propensity to aggregate. Polyethylene (B3416737) glycol (PEG) spacers offer a powerful solution to these issues through a process known as PEGylation. This involves the covalent attachment of PEG chains to the protein surface, which can dramatically improve its physicochemical properties. These application notes provide an in-depth overview of the use of PEG spacers to enhance protein solubility and reduce aggregation, targeted at researchers, scientists, and professionals in drug development.
PEGylation is a widely adopted strategy that enhances the therapeutic value of proteins by prolonging their circulation time in the body.[1] The attachment of PEG chains increases the hydrodynamic size of the protein, which in turn slows its clearance by the kidneys.[2] Furthermore, the flexible and hydrophilic PEG chains form a protective layer around the protein, sterically shielding it from proteolytic enzymes and the immune system, thereby increasing its stability and reducing immunogenicity.[2] The hydrophilic nature of PEG is also crucial for improving the solubility of hydrophobic proteins and preventing their aggregation.[3][4]
Mechanism of Action
The efficacy of PEGylation in improving protein solubility and reducing aggregation stems from several key principles:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Its conjugation to a protein surface increases the overall hydrophilicity of the molecule, making it more soluble in aqueous environments.[5]
-
Steric Hindrance: The attached PEG chains create a "molecular shield" around the protein. This steric hindrance prevents protein-protein interactions that lead to aggregation and precipitation.[6]
-
Favorable Solvation: The PEG moiety promotes favorable interactions with water molecules, leading to better solvation of the protein and preventing it from precipitating out of solution.[6]
-
Masking of Hydrophobic Patches: PEG chains can mask hydrophobic patches on the protein surface that are prone to interacting with other protein molecules, a common cause of aggregation.
Data on the Impact of PEGylation on Protein Aggregation and Solubility
The following table summarizes quantitative data from studies on Granulocyte Colony-Stimulating Factor (GCSF), demonstrating the effectiveness of PEGylation in reducing aggregation.
| Protein | PEG Moiety | Incubation Conditions | Soluble Aggregates (%) | Reference |
| GCSF | None | 5 mg/mL, 100 mM sodium phosphate (B84403), pH 6.9, 37°C, 144 h | Not Detected (Precipitation) | [6] |
| 20kPEG-GCSF | 20 kDa | 5 mg/mL, 100 mM sodium phosphate, pH 6.9, 37°C, 144 h | ~18% | [6] |
| 5kPEG-GCSF | 5 kDa | 5 mg/mL, 100 mM sodium phosphate, pH 6.9, 37°C | Avoided precipitation by forming soluble aggregates | [6] |
Visualization of PEGylation Workflow and Mechanism
Experimental Protocols
Protocol 1: Amine-Specific PEGylation of a Protein
This protocol describes a general method for PEGylating a protein through its primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Protein of interest
-
Y-shaped PEG NHS Ester (e.g., Y-NHS-40K)[5]
-
Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0-7.5)[5][7]
-
Dry water-miscible solvent (e.g., DMF or DMSO)[5]
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
-
Dialysis tubing or centrifugal ultrafiltration units for buffer exchange and purification
-
Bradford assay reagents or spectrophotometer for protein concentration determination
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen amine-free buffer to a final concentration of at least 2 mg/mL.[5]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
PEGylation Reaction:
-
Calculate the required amount of Y-NHS-40K for a 5- to 10-fold molar excess over the protein.[5]
-
Dissolve the calculated amount of Y-NHS-40K in a minimal volume of dry DMF or DMSO.[5]
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for approximately 1 hour or at 4°C for about 3 hours.[5] The optimal reaction time may vary depending on the protein.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to consume any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and byproducts by dialysis against the storage buffer or by using centrifugal ultrafiltration units.
-
For higher purity, employ chromatographic techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[]
-
-
Characterization:
-
Determine the protein concentration of the purified PEGylated protein.
-
Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein.[9]
-
Further characterization can be performed using mass spectrometry to determine the exact mass of the conjugate and HPLC to assess purity.[10]
-
Protocol 2: Thiol-Specific PEGylation of a Cysteine-Containing Protein
This protocol outlines the site-specific PEGylation of a protein with a free cysteine residue using a PEG-maleimide reagent.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing 1-2 mM EDTA to prevent disulfide bond formation)[11]
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)[11]
-
Degassing equipment (optional, for oxygen-sensitive proteins)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to expose the cysteine, a pre-reduction step with a reducing agent like DTT or TCEP is necessary, followed by removal of the reducing agent.
-
-
PEGylation Reaction:
-
Dissolve the PEG-Maleimide reagent in the reaction buffer.
-
Add the PEG-Maleimide solution to the protein solution at a desired molar ratio (e.g., 1.5 to 5-fold molar excess of PEG over protein).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots at different time points.
-
-
Quenching the Reaction:
-
Add a fresh solution of L-cysteine or β-mercaptoethanol to a final concentration of 2-5 mM to quench the unreacted PEG-maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as described in Protocol 1.
-
Protocol 3: Quantitative Analysis of Protein Aggregation
This protocol describes a method to quantify the reduction in protein aggregation after PEGylation using size-exclusion high-performance liquid chromatography (SE-HPLC).
Materials:
-
Unmodified and PEGylated protein solutions (e.g., 1 mg/mL)
-
SE-HPLC system with a UV detector
-
Size-exclusion column appropriate for the molecular weight of the protein and its aggregates
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)[12]
Procedure:
-
Sample Preparation:
-
Prepare samples of both the unmodified and PEGylated protein at the same concentration in the mobile phase.
-
If inducing aggregation, incubate the samples under stress conditions (e.g., elevated temperature, agitation, or specific pH).
-
-
SE-HPLC Analysis:
-
Equilibrate the SE-HPLC column with the mobile phase.
-
Inject a defined volume of the protein sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times.
-
Integrate the area of each peak.
-
Calculate the percentage of monomer and aggregates for both the unmodified and PEGylated protein samples using the following formula:
-
% Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
-
% Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
-
Compare the percentage of aggregates between the unmodified and PEGylated samples to quantify the reduction in aggregation.
-
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 9. go-jsb.co.uk [go-jsb.co.uk]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ms-PEG10-t-butyl ester Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yield in Ms-PEG10-t-butyl ester conjugation reactions. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an this compound conjugation reaction?
The "Ms" in this compound likely stands for a mesylate (methanesulfonyl) group. This group is an excellent leaving group in nucleophilic substitution reactions. The PEG10 component is a polyethylene (B3416737) glycol chain with ten repeating units, which enhances the solubility and pharmacokinetic properties of the conjugated molecule. The t-butyl ester is a protecting group for a carboxylic acid, which is stable under many conditions but can be removed with acid.
The conjugation reaction typically involves the nucleophilic attack on the carbon atom to which the mesylate group is attached, leading to the displacement of the mesylate and the formation of a new covalent bond between your substrate and the PEG chain.
Q2: Why is my conjugation yield consistently low?
Low yields in PEGylation reactions can arise from several factors, including suboptimal reaction conditions, degradation of the this compound reagent, issues with the substrate molecule, and challenges in purification. A systematic troubleshooting approach is crucial to identify and resolve the root cause.
Q3: What are the optimal reaction conditions for this conjugation?
While optimal conditions are substrate-dependent, general guidelines for mesylate-based PEGylation can be followed. Key parameters to optimize include pH, temperature, reaction time, and the molar ratio of reactants.
Q4: How can I effectively analyze the outcome of my conjugation reaction?
Several analytical techniques are available to assess the success of your PEGylation reaction.[1] High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), is widely used to separate and quantify the unreacted protein, the PEG reagent, and the PEGylated conjugate.[1][2] Mass spectrometry (MS) is invaluable for confirming the molecular weight of the conjugate and determining the degree of PEGylation.[1][3]
Troubleshooting Guide
Problem 1: Low or No Conjugate Formation
If you observe very little or no formation of your desired PEGylated product, consider the following potential causes and solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound | Mesylate groups can be susceptible to hydrolysis. Ensure the reagent is stored under dry conditions and at the recommended temperature. Use a fresh batch of the reagent if degradation is suspected. |
| Inactive Substrate | Confirm the purity and activity of your substrate molecule. For proteins, ensure that the target functional groups (e.g., amines, thiols) are available for reaction and not sterically hindered.[4] Consider protein denaturation or aggregation as potential issues. |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical. For reactions targeting amine groups, a pH of 7-9 is generally recommended.[5] For thiol-reactive conjugations, a pH of 6.5-7.5 is often optimal to favor the thiol reaction over side reactions.[5] Verify the pH of your reaction mixture before initiating the conjugation. |
| Incorrect Molar Ratio | A significant molar excess of the PEG reagent is often required to drive the reaction to completion.[6] The optimal ratio is protein-dependent and may require empirical determination.[6] |
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with your substrate for the PEG reagent, leading to low yields.[7] Buffer exchange to a non-interfering buffer like phosphate-buffered saline (PBS) is recommended.[7] |
| Instability of the t-butyl ester group | While generally stable, the t-butyl ester protecting group can be cleaved under strongly acidic conditions.[8][9] Ensure your reaction and purification conditions are not overly acidic. |
Problem 2: Incomplete Reaction with a Mixture of Unreacted Substrate and PEGylated Product
When your analysis shows a significant amount of unreacted starting material alongside your desired product, focus on optimizing the reaction kinetics and stoichiometry.
| Possible Cause | Recommended Solution |
| Insufficient Molar Ratio of PEG Reagent | Increase the molar excess of the this compound to your substrate. A common starting point is a 5 to 20-fold molar excess, but this may need to be adjusted.[10] |
| Inadequate Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress over time (e.g., 2, 4, 8, 24 hours) to determine the optimal duration.[10] While room temperature is a common starting point, gentle heating may be necessary for some reactions. However, be mindful of the stability of your substrate at elevated temperatures. |
| Steric Hindrance | The target functional group on your substrate may be in a sterically hindered location, making it less accessible to the PEG reagent.[4] Consider using a longer-chain PEG reagent or modifying the substrate to expose the target site. |
Problem 3: Formation of Multiple PEGylated Species or Aggregates
The formation of multiple products or aggregation can complicate purification and reduce the yield of the desired mono-PEGylated conjugate.
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites on the Substrate | If your substrate has multiple functional groups that can react with the mesylate, you may obtain a mixture of mono-, di-, and multi-PEGylated products.[11] To achieve site-specific PEGylation, you may need to protect other reactive sites or use a more targeted conjugation strategy.[12] |
| Protein Aggregation | Changes in buffer conditions or the conjugation process itself can lead to protein aggregation. To mitigate this, consider using stabilizing additives in your reaction buffer, working at lower protein concentrations, or optimizing the pH. |
| Cross-linking | If a di-functionalized PEG reagent is inadvertently used, it can lead to cross-linking between substrate molecules. Ensure you are using a mono-functionalized this compound. |
Problem 4: Difficulty in Purifying the Conjugate
Purification of PEGylated molecules can be challenging due to the physicochemical properties of PEG.[13][14]
| Possible Cause | Recommended Solution |
| Similar Properties of Reactants and Products | The PEGylated product may have similar chromatographic behavior to the unreacted substrate or excess PEG reagent, making separation difficult.[13] |
| Choice of Purification Method | Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and smaller molecules.[] Ion Exchange Chromatography (IEX) can separate based on charge differences between the unreacted substrate and the PEGylated product, as PEGylation can shield surface charges.[13][] Reversed-Phase Chromatography (RPC) separates based on hydrophobicity and can be useful for analytical separations.[13] |
| Product Loss During Purification | Your desired product may be lost during the purification steps.[7] Optimize your purification protocol to maximize recovery. This may involve trying different chromatography resins, elution conditions, or alternative purification techniques like tangential flow filtration. |
Experimental Protocols
A general protocol for a trial conjugation reaction is provided below. This should be optimized for your specific application.
General Protocol for this compound Conjugation to a Protein
-
Buffer Exchange: Ensure your protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) and free of any interfering substances.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a compatible, anhydrous solvent (e.g., DMSO, DMF) at a high concentration.
-
Reaction Setup:
-
Bring the protein solution to the desired reaction temperature (typically room temperature).
-
Add the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
-
Incubation: Allow the reaction to proceed for the desired amount of time (e.g., 2-24 hours) with gentle agitation.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris, glycine) to react with any remaining this compound.
-
Purification: Purify the PEGylated protein using an appropriate chromatography technique (e.g., SEC, IEX) to remove unreacted PEG and protein.
-
Analysis: Analyze the purified conjugate using methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm conjugation and assess purity.
Visualizations
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. benchchem.com [benchchem.com]
- 6. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
purification strategies for Ms-PEG10-t-butyl ester conjugated peptides
This guide provides researchers, scientists, and drug development professionals with detailed purification strategies, troubleshooting advice, and answers to frequently asked questions regarding Ms-PEG10-t-butyl ester conjugated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying peptides after conjugation with this compound?
The most common and effective purification methods leverage differences in size, charge, and hydrophobicity between the desired PEGylated peptide and impurities such as unreacted peptide, excess PEG reagent, and reaction byproducts.[] The primary techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller molecules like unconjugated PEG linkers and salts from the larger conjugated peptide.[][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This is a high-resolution technique ideal for separating the PEGylated peptide from the unreacted (and typically less hydrophobic) peptide and certain isomers.[][3]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the neutral PEG chain can shield charges on the peptide surface, altering its interaction with the IEX resin and allowing for separation from the unconjugated peptide.[][2]
-
Dialysis and Ultrafiltration: These membrane-based techniques are useful for buffer exchange and removing small molecule impurities by separating them based on a specific molecular weight cutoff (MWCO).[4][5]
Q2: How do I choose the best purification method for my experiment?
The optimal method depends on the specific properties of your peptide, the scale of the purification, and the nature of the impurities.
-
For removing large amounts of unconjugated PEG reagent: Start with SEC or dialysis/ultrafiltration. These methods efficiently separate molecules based on significant size differences.[][2]
-
For separating the PEGylated peptide from the un-PEGylated peptide: RP-HPLC is often the best choice due to its high resolving power. The addition of the PEG chain typically results in a significant retention time shift.[3]
-
For separating positional isomers (peptides with PEG at different sites): IEX or RP-HPLC can be effective. Different PEGylation sites can subtly alter the peptide's overall charge or hydrophobicity, which these techniques can exploit.[][2]
Q3: How can I confirm the purity and identity of my final product?
Purity and identity should be confirmed using a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC/MS) is essential for obtaining the accurate molecular weight of the conjugated peptide, which confirms successful PEGylation.[6][7] Analytical RP-HPLC or SEC with UV detection can be used to assess the homogeneity of the sample and quantify purity.[3]
Q4: Why is my recovery low after purification?
Low recovery can stem from several factors:
-
Non-specific Binding: PEGylated peptides, especially those with hydrophobic regions, can adhere to chromatography columns or filtration membranes.[4][5]
-
Precipitation: The conjugate may precipitate on the column if the mobile phase or buffer conditions are not optimal for its solubility.[4]
-
Harsh Purification Conditions: The t-butyl ester group is sensitive to strong acids. Prolonged exposure to low pH, such as in RP-HPLC mobile phases containing trifluoroacetic acid (TFA), can cause hydrolysis of the ester.[8]
Q5: What is the best way to remove the unreacted this compound reagent?
Due to the significant size difference between the PEGylated peptide and the free PEG reagent, size-based methods are most effective.
-
Size-Exclusion Chromatography (SEC): An excellent choice for preparative scale, providing good separation.[]
-
Dialysis/Ultrafiltration: A simple and effective method. Use a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the PEG reagent but smaller than your conjugated peptide.[4][5]
Purification & Analysis Workflow
Caption: General workflow for purification and analysis of PEGylated peptides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or multiple peaks in RP-HPLC | Column Overload: Too much sample was injected.[4]Degradation: The t-butyl ester may be hydrolyzing due to acidic mobile phases (e.g., 0.1% TFA).[8]Isomers: Positional isomers of the PEGylated peptide are present.[] | Reduce the sample load.[4]Use a mobile phase with a weaker acid like formic acid (0.1%) and perform the purification at a lower temperature.[8]Optimize the gradient to improve separation or use an orthogonal method like IEX. |
| Co-elution of conjugated and unconjugated peptide | Insufficient Resolution: The hydrophobicity difference between the two species may not be large enough for the current method.Inappropriate Column Chemistry: The stationary phase (e.g., C18) may not be optimal. | Optimize the HPLC gradient (make it shallower).Try a different stationary phase (e.g., C4 or C8) to alter selectivity.[4]Consider an alternative technique like IEX, where charge differences may be more pronounced.[] |
| Low yield after SEC or Dialysis | Non-specific Binding: The peptide conjugate is adsorbing to the column matrix or membrane.[4][5]Incorrect MWCO: For dialysis, the membrane pore size may be too large, leading to loss of the product.[4] | For SEC, pre-condition the column with a blocking protein like BSA.For dialysis, use a membrane material known for low protein binding (e.g., regenerated cellulose).[4]Ensure the MWCO of the dialysis membrane is at least 3-5 times smaller than the molecular weight of your conjugate. |
| Evidence of aggregation (e.g., peak fronting in SEC) | Poor Solubility: The conjugate is not fully soluble in the purification buffer.Intermolecular Interactions: Hydrophobic or electrostatic interactions are causing the molecules to self-associate. | Add organic modifiers (e.g., acetonitrile, isopropanol) or detergents to the mobile phase.Adjust the pH or ionic strength of the buffer to disrupt intermolecular interactions. |
| Loss of t-butyl ester group (confirmed by MS) | Acid-catalyzed Hydrolysis: The peptide was exposed to highly acidic conditions during purification (e.g., RP-HPLC with TFA) or sample handling.[8] | Avoid using TFA. Switch to 0.1% formic acid in the mobile phase.[8]Neutralize fractions immediately after collection from RP-HPLC with a buffer like ammonium (B1175870) bicarbonate.[8]Minimize the duration of exposure to any acidic environment. |
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a suitable purification strategy.
Key Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC)
This method is ideal for high-resolution separation of the PEGylated peptide from its un-PEGylated counterpart.
-
Column Selection: A C4 or C18 stationary phase with a wide pore size (e.g., 300 Å) is typically suitable. C18 provides more hydrophobicity and may offer better separation for some peptides.[3]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. (Note: Avoid TFA if t-butyl ester hydrolysis is a concern).[8]
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude or partially purified peptide mixture in a small volume of Solvent A or a compatible buffer. Centrifuge to remove any particulates.
-
Chromatography Conditions:
| Time (minutes) | % Solvent B (Acetonitrile) |
| 0 | 20 |
| 25 | 65 |
| 26 | 90 |
| 30 | 90 |
| 31 | 20 |
| 35 | 20 |
| This is a starting point and must be optimized for your specific peptide conjugate.[3] |
-
Fraction Collection: Collect peaks of interest. If acidic mobile phases were used, neutralize fractions immediately with 1 M ammonium bicarbonate to protect the t-butyl ester group.[8]
Protocol 2: Size-Exclusion Chromatography (SEC)
This method is used to separate molecules based on size and is excellent for removing unreacted PEG reagent.
-
Column Selection: Choose a column with a fractionation range appropriate for your PEGylated peptide.
-
Buffer Preparation: Prepare an isocratic mobile phase, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.
-
System Equilibration: Equilibrate the column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a sample volume that does not exceed 5% of the total column volume to ensure optimal resolution.[4]
-
Elution: Run the column at a constant, pre-determined flow rate. The larger PEGylated peptide will elute before the smaller, unconjugated PEG reagent and other small molecules.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
Protocol 3: Dialysis / Ultrafiltration
This is a straightforward method for removing small molecule impurities like salts and unconjugated PEG linkers.
-
Membrane Selection: Choose a dialysis membrane or ultrafiltration device with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your PEGylated peptide but significantly larger than the impurities you wish to remove.[4]
-
Sample Preparation: Place your sample into the dialysis tubing or ultrafiltration device.
-
Dialysis Procedure:
-
Sample Recovery: Carefully remove the sample from the tubing or device. The sample will be purified of small molecule contaminants.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of PEGylated Compounds
Welcome to the technical support center for the large-scale synthesis of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis, purification, and characterization of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in large-scale PEGylation?
A1: The most significant challenges in large-scale PEGylation include controlling the reaction to achieve a desired and consistent degree of PEGylation, managing the polydispersity of the PEGylated product, purifying the target compound from unreacted reagents and byproducts, and preventing aggregation of the final product.[1][2] Maintaining batch-to-batch consistency is also a critical challenge for regulatory compliance and clinical efficacy.[1]
Q2: How does PEGylation affect the properties of a biopharmaceutical?
A2: PEGylation can significantly enhance the therapeutic properties of biopharmaceuticals. Key benefits include an extended circulating half-life due to increased hydrodynamic size which reduces renal clearance, improved stability and solubility, and reduced immunogenicity and antigenicity.[1][3][4] However, it can also present drawbacks such as a potential loss of biological activity due to steric hindrance at the binding site, and in some cases, an increase in viscosity.[5][6]
Q3: What causes batch-to-batch variability in PEGylation reactions?
A3: Batch-to-batch variability can arise from several factors. These include inconsistencies in the quality and purity of the starting PEG reagents, slight variations in reaction conditions such as temperature, pH, and reaction time, and differences in mixing efficiency within the reactor at large scale.[1][7]
Q4: Can PEG itself induce an immune response?
A4: While PEG is generally considered non-immunogenic, there have been instances of patients developing anti-PEG antibodies.[1][5] This can lead to accelerated clearance of the PEGylated drug and potential hypersensitivity reactions. The presence of impurities in the PEG reagent can also contribute to unwanted immune responses.
Q5: What is the difference between first and second-generation PEGylation?
A5: First-generation PEGylation typically involves the random, non-specific attachment of PEG chains to a biomolecule.[3] This often results in a heterogeneous mixture of products that can be difficult to characterize and purify.[7] Second-generation PEGylation focuses on site-specific conjugation methods to produce a more homogeneous and well-defined product, which can lead to improved product profiles.[3]
Troubleshooting Guides
Problem 1: Incomplete or Low-Yield PEGylation Reaction
Symptoms:
-
Analytical characterization (e.g., SEC, SDS-PAGE) shows a large proportion of unreacted protein.
-
The yield of the desired mono-PEGylated product is below expectations.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and reaction time. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is typically required.[8] A kinetic model of the reaction can be developed to predict optimal conditions.[9] |
| Poor Reagent Quality | Ensure the PEG reagent is of high purity and has not degraded. Store PEG reagents under appropriate conditions (e.g., in the dark, under an inert atmosphere) to prevent oxidation.[10] |
| Inefficient Mixing | At large scale, inefficient mixing can lead to localized concentration gradients. Ensure the reactor design and agitation speed are sufficient for homogeneous mixing without denaturing the biomolecule.[1] |
| Incorrect Molar Ratio | The molar ratio of the PEG reagent to the protein affects the number of amine groups modified.[8] Systematically vary the molar excess of the PEG reagent to find the optimal ratio for the desired degree of PEGylation. |
Problem 2: High Polydispersity of the PEGylated Product
Symptoms:
-
Characterization reveals a heterogeneous mixture of mono-, di-, tri-, and higher-PEGylated species, as well as positional isomers.[11]
-
Difficulty in purifying the desired mono-PEGylated form.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-specific PEGylation Chemistry | First-generation PEG chemistries often target multiple residues (e.g., lysines), leading to heterogeneity.[7] Consider using site-specific PEGylation strategies (second-generation) for a more uniform product.[3] |
| Polydisperse PEG Reagent | Conventional PEG reagents are often a mixture of polymer chains with varying lengths.[7] Using monodisperse PEG reagents can significantly reduce the polydispersity of the final product.[7][12] |
| Reaction Kinetics | The formation of by-products is a common issue in PEGylation reactions.[11] A trade-off between selectivity and yield is often observed.[11] Optimization of reaction conditions can help maximize the formation of the desired product.[11] |
Problem 3: Challenges in Purification of PEGylated Compounds
Symptoms:
-
Difficulty in separating the desired PEGylated product from unreacted protein, excess PEG, and multi-PEGylated species.
-
Low recovery of the purified product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Similar Physicochemical Properties | The physicochemical differences between the desired product and impurities can be slight, making separation challenging.[13] |
| Choice of Purification Technique | Ion-Exchange Chromatography (IEX): Effective for separating species with different charge properties. PEGylation shields surface charges, which can be exploited for separation.[13][] However, its effectiveness diminishes with higher degrees of PEGylation.[13] Size-Exclusion Chromatography (SEC): Separates based on hydrodynamic radius. Useful for removing unreacted PEG and native protein.[13][] However, it may not be economical for large-scale separation of species with small size differences.[13][15] Hydrophobic Interaction Chromatography (HIC): Can be a useful supplementary technique to IEX.[] Membrane Separation (Ultrafiltration/Diafiltration): Can be used to remove smaller molecular weight species but may not provide complete removal, requiring a trade-off between purity and yield.[13] |
| Process Optimization | For chromatographic methods, optimize parameters such as resin selection, gradient slope (for IEX and HIC), and flow rate to improve resolution. |
Problem 4: Aggregation of PEGylated Product
Symptoms:
-
Visible precipitation or cloudiness in the product solution.
-
Detection of high molecular weight species by SEC or Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protein Instability | The PEGylation process itself or the subsequent purification steps may induce protein unfolding and aggregation.[16] |
| Formulation Issues | The formulation may not be optimal for maintaining the stability of the PEGylated protein. Excipients can be used to improve colloidal and conformational stability.[17] |
| PEG-related Effects | In some cases, the addition of PEG can lead to increased viscosity, which may promote aggregation.[5] |
| Monitoring and Characterization | Use orthogonal methods to monitor aggregation, such as SEC, DLS, and analytical ultracentrifugation, to get a comprehensive picture of the aggregation state.[18] |
Experimental Protocols
Protocol 1: Characterization of PEGylation Reaction Mixture by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the different species in a PEGylation reaction mixture (unreacted protein, mono-PEGylated, multi-PEGylated, and free PEG).
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., with a fractionation range appropriate for the molecular weights of the species of interest) with a mobile phase such as phosphate-buffered saline (PBS) at a constant flow rate.
-
Sample Preparation: Dilute the PEGylation reaction mixture to an appropriate concentration with the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins) and a refractive index (RI) detector (for PEG).[8]
-
Data Analysis: Integrate the peak areas corresponding to the different species to determine their relative abundance. Calibration with standards of known molecular weight can provide information on the PEGylation extent.[13]
Protocol 2: Purification of Mono-PEGylated Protein using Ion-Exchange Chromatography (IEX)
Objective: To separate the mono-PEGylated protein from unreacted protein and multi-PEGylated species.
Methodology:
-
Column Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein and the buffer pH.
-
Equilibration: Equilibrate the IEX column with a low-ionic-strength binding buffer.
-
Sample Loading: Load the PEGylation reaction mixture (after buffer exchange into the binding buffer) onto the column.
-
Elution: Elute the bound species using a linear or step gradient of increasing ionic strength (e.g., by increasing the salt concentration). Unreacted protein, mono-PEGylated, and multi-PEGylated species will elute at different salt concentrations due to the charge-shielding effect of the PEG chains.[]
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by SEC or SDS-PAGE to identify those containing the pure mono-PEGylated product.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of PEGylated compounds.
References
- 1. betalifesci.com [betalifesci.com]
- 2. blog.truegeometry.com [blog.truegeometry.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 12. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein Aggregation and Stability in Biopharmaceuticals [pegsummit.com]
Validation & Comparative
A Comparative Analysis of Ms-PEG10-t-butyl Ester and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is paramount in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the functional moieties of the bioconjugate but also critically influences its stability, solubility, pharmacokinetics, and overall therapeutic efficacy. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of Ms-PEG10-t-butyl ester, a heterobifunctional PEG linker, against other commonly used PEG linkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.
Introduction to this compound
This compound is a heterobifunctional PEG linker characterized by a methanesulfonyl (mesyl) group at one terminus and a t-butyl ester at the other, separated by a 10-unit PEG chain.[1] The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to functional groups such as amines, thiols, or hydroxyls on a target molecule.[1] The t-butyl ester provides a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for subsequent conjugation.[1][2] This orthogonal reactivity makes this compound a versatile tool for the stepwise synthesis of complex bioconjugates.
Comparative Analysis with Other PEG Linkers
The performance of a bioconjugate is significantly influenced by the physicochemical properties of the incorporated linker. Key parameters for comparison include the nature of the reactive end groups, the length of the PEG chain, and the overall stability of the linker.
| Linker Type | Reactive Group 1 | Reactive Group 2 | PEG Length (n) | Key Features | Common Applications |
| This compound | Mesyl (Ms) | t-butyl ester | 10 | Orthogonal reactivity, good leaving group for nucleophilic substitution.[1] | PROTACs, stepwise bioconjugation.[3] |
| NHS-PEGn-Maleimide | N-Hydroxysuccinimide (NHS) ester | Maleimide | 2, 4, 8, 12, 24 | Amine-reactive and thiol-reactive ends for specific antibody conjugation. | Antibody-Drug Conjugates (ADCs).[4] |
| Azido-PEGn-NHS ester | Azide | NHS ester | 4, 8, 12 | Enables "click chemistry" for bioorthogonal conjugation.[5] | Site-specific labeling, cell surface modification. |
| HO-PEGn-COOH | Hydroxyl | Carboxylic Acid | 4, 8, 12, 24 | Requires activation of the carboxyl group for conjugation. | Surface modification, nanoparticle functionalization. |
| Br-PEGn-t-Boc | Bromo | t-Boc protected amine | 10 | Similar to Ms-PEG10, with bromide as the leaving group.[6] | PROTAC synthesis.[6] |
Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG chain is a critical determinant of a bioconjugate's properties. Longer PEG chains generally lead to increased hydrophilicity, which can enhance the solubility of hydrophobic payloads and reduce aggregation.[7][8] Furthermore, a longer PEG linker can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[6]
However, the optimal PEG length is application-dependent. In PROTACs, for instance, the linker length dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, with a specific length often being optimal for inducing protein degradation.[6] In the context of ADCs, while longer linkers can improve pharmacokinetics, they may also hinder tumor penetration.[7]
| PEG Linker Length | Effect on Circulation Half-life | Impact on Tumor Penetration | Influence on In Vitro Cytotoxicity |
| Short (e.g., PEG4) | Moderate increase | Efficient | Generally higher |
| Medium (e.g., PEG10) | Significant increase | Balanced | May be slightly reduced |
| Long (e.g., PEG24 or greater) | Substantial increase | Can be impeded | Often reduced |
Data inferred from studies comparing different PEG linker lengths in ADC models.[6][7]
Experimental Protocols
To facilitate the objective comparison of different PEG linkers, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Conjugation using this compound
This protocol describes a general workflow for the synthesis of a bioconjugate using this compound.
Materials:
-
Molecule of interest (MOI) with a nucleophilic group (e.g., amine, thiol)
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA) for deprotection
-
Second molecule of interest (MOI-2) with a primary amine
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Purification system (e.g., HPLC)
Methodology:
-
First Conjugation:
-
Dissolve the MOI in the anhydrous solvent.
-
Add this compound (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the intermediate product (MOI-PEG10-t-butyl ester) by preparative HPLC.
-
-
Deprotection of t-butyl Ester:
-
Dissolve the purified intermediate in a solution of 50% TFA in dichloromethane (B109758) (DCM).
-
Stir at room temperature for 1-2 hours, monitoring the disappearance of the t-butyl peak by ¹H NMR (typically a singlet around 1.4 ppm).[9]
-
Remove the solvent and TFA under reduced pressure to yield the deprotected intermediate (MOI-PEG10-COOH).
-
-
Second Conjugation:
-
Dissolve the deprotected intermediate and MOI-2 in an anhydrous polar aprotic solvent.
-
Add peptide coupling reagents (e.g., HATU and DIPEA).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final bioconjugate by preparative HPLC to obtain the product with high purity.
-
Protocol 2: In Vitro Stability Assay
This protocol assesses the stability of the linker-payload bond in a physiological environment.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Methodology:
-
Incubate the bioconjugate at a final concentration of 10 µM in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a sample of the incubation mixture.
-
Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload.
-
Calculate the percentage of intact bioconjugate remaining at each time point.
Protocol 3: Drug Release Kinetics Assay
This protocol is designed to measure the rate of payload release from cleavable linkers under specific conditions (e.g., acidic pH for acid-labile linkers).
Materials:
-
Purified bioconjugate with a cleavable linker
-
Buffers at different pH values (e.g., pH 7.4 and pH 5.0)
-
HPLC system
Methodology:
-
Incubate the bioconjugate in the different pH buffers at 37°C.
-
At various time points, take aliquots and analyze by HPLC to measure the concentration of the released payload.
-
Plot the concentration of the released payload against time to determine the release kinetics.
-
Fit the data to a suitable kinetic model (e.g., first-order release) to calculate the release rate constant.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in bioconjugation.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. m-PEG10-t-butyl ester, 2768015-31-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
Confirming Ms-PEG10-t-butyl Ester Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules like Ms-PEG10-t-butyl ester is a critical step in ensuring product efficacy and safety. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for this purpose, complete with experimental protocols and data presented for easy comparison.
Executive Summary
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the definitive confirmation and characterization of PEGylated conjugates.[1][2][3] It provides precise mass information, allowing for the verification of the covalent attachment of the PEG moiety and the determination of the degree of PEGylation. However, alternative techniques such as Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Dynamic Light Scattering (DLS) offer valuable complementary information regarding the size, purity, and solution behavior of the conjugated product. The choice of analytical method or combination of methods will depend on the specific information required, the nature of the conjugate, and the available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of mass spectrometry and its alternatives for the analysis of PEGylated molecules.
| Feature | Mass Spectrometry (LC-MS) | Size Exclusion Chromatography (SEC) | Nuclear Magnetic Resonance (NMR) | Dynamic Light Scattering (DLS) |
| Primary Information | Molecular weight, degree of PEGylation, structural confirmation | Hydrodynamic size, purity, aggregation | Chemical structure, conjugation site, purity | Hydrodynamic radius, size distribution, aggregation |
| Typical Resolution | High (can resolve individual PEG units) | Low to medium (separates based on size differences) | High (atomic level resolution) | Low (provides an average size and polydispersity) |
| Sensitivity | High (µg/mL to ng/mL)[4] | Medium (µg/mL)[4] | Low (mg/mL)[5] | Medium to high (sensitive to large aggregates) |
| Molecular Weight Range | Broad (up to ~150 kDa for intact proteins) | Broad (dependent on column)[6] | Typically for smaller molecules and polymers | Broad (nm to µm range)[7] |
| Sample Requirements | Small volume, requires ionization | Requires soluble, filtered sample | Higher concentration, deuterated solvent | Small volume, requires filtered sample |
| Key Advantage | Unambiguous mass confirmation | Robust and simple for purity and aggregation assessment | Detailed structural information | Rapid assessment of size and aggregation |
| Key Limitation | Complex data for polydisperse PEGs | Indirect molecular weight information | Lower sensitivity | Indirect molecular weight information, sensitive to contaminants |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. Note that specific parameters may need to be optimized for your particular this compound conjugate.
Mass Spectrometry (LC-MS) Protocol for Ms-PEG-t-butyl Ester Conjugate
This protocol outlines a general procedure for the analysis of a PEGylated small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC Separation:
-
Column: A reversed-phase C18 column is typically suitable for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for PEGylated molecules.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to resolve the isotopic distribution of the PEG chain.
-
Scan Range: A wide scan range (e.g., m/z 200-2000) should be used to detect the precursor ions of the conjugate.
-
In-source Fragmentation: In-source collision-induced dissociation (CID) can be utilized to generate fragment ions that confirm the structure of the conjugate.[8]
4. Data Analysis:
-
Extract the total ion chromatogram (TIC) to identify the peak corresponding to the this compound conjugate.
-
Generate the mass spectrum for the peak of interest.
-
Deconvolute the mass spectrum if necessary to determine the zero-charge mass of the conjugate.
-
Identify the characteristic repeating unit of the PEG chain (44.03 Da) in the mass spectrum.
-
Compare the experimentally determined mass to the theoretical mass of the conjugate to confirm its identity.
Size Exclusion Chromatography (SEC) Protocol
SEC separates molecules based on their hydrodynamic volume and is useful for assessing the purity and presence of aggregates.
1. Sample Preparation:
-
Dissolve the conjugate in the SEC mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm filter.
2. SEC System:
-
Column: Choose a column with a pore size appropriate for the expected molecular weight of the conjugate.
-
Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) is commonly used.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detector: A UV detector (280 nm for proteins, or a relevant wavelength for the small molecule) and a refractive index (RI) detector are typically used. Multi-angle light scattering (MALS) can provide absolute molecular weight information.[9]
3. Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to the conjugate and any additional peaks indicating aggregates (eluting earlier) or unconjugated starting materials (eluting later).
-
The retention time of the main peak can be compared to molecular weight standards to estimate the size of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information about the conjugate.
1. Sample Preparation:
-
Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key signals to identify include the repeating ethylene (B1197577) glycol protons of the PEG chain (around 3.6 ppm) and characteristic signals from the "Ms" and "t-butyl ester" moieties.[10][11][12]
3. Data Analysis:
-
Integrate the characteristic peaks of the PEG chain and the conjugated molecule to determine the ratio of PEG to the molecule, confirming conjugation.
-
The presence of specific chemical shifts can confirm the site of conjugation.
Dynamic Light Scattering (DLS) Protocol
DLS is a rapid technique to determine the size distribution of particles in solution.
1. Sample Preparation:
-
Dilute the conjugate in a suitable filtered buffer to a concentration of 0.1-1.0 mg/mL.
-
Filter the sample directly into a clean DLS cuvette.
2. DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire multiple measurements to ensure reproducibility.
3. Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal distribution with a low PDI indicates a homogenous sample, while the presence of larger species suggests aggregation.
Visualizing the Workflow and Comparative Analysis
To further aid in understanding the analytical processes, the following diagrams were generated using Graphviz.
Caption: Workflow for LC-MS analysis of this compound.
Caption: Information obtained from different analytical techniques.
Conclusion
The confirmation of this compound conjugation requires a thoughtful analytical approach. While mass spectrometry provides the most definitive evidence of successful conjugation through precise mass determination, techniques like SEC, NMR, and DLS offer crucial insights into the purity, structure, and solution behavior of the final product. For comprehensive characterization, a multi-faceted approach employing a combination of these techniques is often the most effective strategy, ensuring a thorough understanding of the PEGylated molecule for research and drug development applications.
References
- 1. enovatia.com [enovatia.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. agilent.com [agilent.com]
- 5. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability Showdown: Tosylate vs. Mesylate Functionalized PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is paramount to the stability and efficacy of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. The functionalization of these linkers with reactive groups such as tosylate (Ts) and mesylate (Ms) facilitates covalent attachment to target molecules. This guide provides an objective comparison of the stability of tosylate- and mesylate-functionalized PEG linkers, supported by available experimental data, to aid in the selection of the optimal linker for specific applications.
Executive Summary
Both tosylate and mesylate are excellent leaving groups, crucial for efficient nucleophilic substitution reactions in bioconjugation. The stability of the functionalized PEG linker is a critical factor, influencing its shelf-life and reactivity under various conditions. Generally, tosylates are slightly better leaving groups than mesylates due to the greater resonance stabilization of the tosylate anion. However, this can also translate to a slightly higher susceptibility to hydrolysis. The choice between a tosylate or mesylate functionalized PEG linker will therefore depend on the specific requirements of the conjugation reaction, including the desired reaction kinetics and the pH of the reaction and storage buffers.
Quantitative Comparison of Leaving Group Ability and Hydrolysis Rates
The leaving group ability of tosylate and mesylate can be indirectly compared by examining the acidity of their conjugate acids (p-toluenesulfonic acid and methanesulfonic acid) and directly through relative reaction rates. A lower pKa of the conjugate acid indicates a more stable anion and thus a better leaving group.
| Functional Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (kOTs/kOMs) |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 1.0 |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 0.48 - 1.25 |
Data compiled from various sources. The relative rate of solvolysis is solvent-dependent. For instance, in 50% v/v ethanol-water, the kOTs/kOMs ratio is approximately 0.8, while in water, it is around 2.1.[1][2]
The stability of these functional groups on a PEG linker is often assessed by their rate of hydrolysis, where the sulfonate ester is cleaved by water. While specific kinetic data for the hydrolysis of tosylate- and mesylate-functionalized PEG linkers across a range of pH values is not extensively published in a comparative context, data on secondary alkyl sulfonates provides valuable insight. Studies have shown that the rate of hydrolysis is influenced by the solvent system. For example, the rate ratio for the hydrolysis of selected tosylates and mesylates (kOTs/kOMs) ranges from approximately 0.8 in 50% v/v ethanol-water to 2.1 in pure water, suggesting that tosylates can be more susceptible to hydrolysis in aqueous environments.[1][2]
Chemical Structures and Reaction Mechanism
The functionalization of a PEG linker with a tosylate or mesylate group occurs at a terminal hydroxyl group. This conversion transforms the poorly leaving hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution reactions with amines, thiols, or other nucleophiles on the target biomolecule.
The diagram above illustrates the two-step process. First, the terminal hydroxyl group of the PEG linker is reacted with tosyl chloride or mesyl chloride in the presence of a base like pyridine to form the activated PEG-tosylate or PEG-mesylate. Subsequently, the functionalized PEG linker reacts with a nucleophilic group (e.g., an amine or thiol) on a biomolecule, resulting in the formation of a stable covalent bond and the release of the tosylate or mesylate leaving group.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and stability assessment of tosylate and mesylate functionalized PEG linkers.
Synthesis of Tosylate/Mesylate Functionalized PEG Linkers
Objective: To convert the terminal hydroxyl group of a PEG linker into a tosylate or mesylate group.
Materials:
-
Polyethylene glycol (PEG) with a terminal hydroxyl group
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Diethyl ether (cold)
-
Filtration apparatus
Procedure:
-
Dissolve the PEG-OH in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add pyridine to the solution with stirring.
-
Slowly add a slight molar excess of TsCl or MsCl to the cooled solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).
-
Once the reaction is complete, wash the reaction mixture with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the final product using techniques such as ¹H NMR and mass spectrometry to confirm functionalization.
Comparative Stability Study (Hydrolysis)
Objective: To compare the rate of hydrolysis of PEG-tosylate and PEG-mesylate at different pH values.
Materials:
-
PEG-tosylate
-
PEG-mesylate
-
Phosphate buffered saline (PBS) at various pH values (e.g., pH 5, 7.4, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare stock solutions of PEG-tosylate and PEG-mesylate of known concentration in a suitable organic solvent (e.g., acetonitrile) if necessary, and then dilute into the respective aqueous buffer solutions.
-
Prepare a series of PBS solutions at the desired pH values (e.g., 5.0, 7.4, and 9.0).
-
For each functionalized PEG linker, add a known amount to separate vials containing the different pH buffers to a final desired concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC to quantify the amount of remaining functionalized PEG linker and the amount of hydrolyzed PEG-OH product.
-
The HPLC method should be able to separate the functionalized PEG from the hydrolyzed PEG. A UV detector can be used to monitor the aromatic tosyl group, while a different detection method (e.g., evaporative light scattering detector - ELSD) might be needed for the mesylate and the PEG backbone.
-
Plot the concentration of the remaining functionalized PEG linker versus time for each pH condition.
-
Calculate the pseudo-first-order rate constants (k) for hydrolysis at each pH from the slope of the natural logarithm of the concentration versus time plot.
-
Compare the calculated rate constants for PEG-tosylate and PEG-mesylate at each pH to determine their relative stability.
Conclusion
The selection between tosylate and mesylate functionalized PEG linkers is a nuanced decision that depends on the specific demands of the bioconjugation application. Tosylates offer slightly superior leaving group ability, which can lead to faster reaction kinetics. However, this increased reactivity may be accompanied by a greater susceptibility to hydrolysis, particularly in aqueous environments. Mesylates, while being slightly less reactive, may offer enhanced stability, which could be advantageous for applications requiring longer reaction times or for the storage of the activated linker. Researchers should carefully consider the pH of their reaction and storage conditions, the nucleophilicity of their target molecule, and the desired reaction timeline when choosing between these two effective functional groups for PEGylation. The provided experimental protocols offer a framework for conducting in-house stability studies to make an informed decision based on empirical data specific to the system under investigation.
References
- 1. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Characterizing PROTACs with PEG Linkers: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic development, enabling the targeted degradation of disease-causing proteins. The linker component, particularly the flexible and hydrophilic polyethylene (B3416737) glycol (PEG) linker, is a critical determinant of a PROTAC's efficacy, influencing its solubility, permeability, and ability to form a productive ternary complex. This guide provides a comparative overview of key analytical techniques for the robust characterization of PROTACs featuring PEG linkers, supported by experimental data and detailed protocols.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. It influences the formation and stability of the ternary complex, cell permeability, and ultimately, the degradation efficiency.
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Properties
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl | >1000 | <20 | 0.5 |
| PROTAC 2 | 2x PEG | 500 | 65 | 1.2 |
| PROTAC 3 | 4x PEG | 150 | 85 | 2.5 |
| PROTAC 4 | 8x PEG | 300 | 70 | 1.8 |
Note: Data is illustrative and compiled from various sources. Actual values are target and cell-line dependent.[1][]
Comparison of Key Analytical Techniques
A multi-faceted analytical approach is crucial for the comprehensive characterization of PEGylated PROTACs. The following table compares common techniques based on key performance metrics.
Table 2: Comparison of Analytical Techniques for PROTAC Characterization
| Technique | Parameter Measured | Throughput | Sensitivity | Key Advantage | Key Limitation |
| Mass Spectrometry (MS) | Intact mass, ternary complex, protein degradation, ubiquitination | Medium-High | High | Provides direct evidence of ternary complex and degradation products.[3][4] | Can be complex to set up and may require specialized instrumentation.[5] |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity | Medium | High | Real-time, label-free analysis of binary and ternary interactions.[6] | Requires immobilization of one binding partner, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) | Low | Medium | Provides a complete thermodynamic profile of binding interactions.[7][8] | Requires large amounts of protein and compound.[7] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ternary complex formation | High | High | Homogeneous assay format suitable for high-throughput screening.[9][10] | Requires fluorescently labeled proteins, which can be challenging to produce. |
| Western Blot | Protein degradation (DC50, Dmax) | Low-Medium | Medium | Widely accessible and provides semi-quantitative degradation data.[11][12] | Can be labor-intensive and has lower throughput than other methods. |
| Caco-2 Permeability Assay | Cell permeability (Papp) | Medium | N/A | "Gold standard" for in vitro prediction of in vivo intestinal absorption.[13][14] | Can have low recovery for "sticky" PROTACs; may require optimization.[15] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following section provides protocols for key experiments in the characterization of PROTACs with PEG linkers.
Ternary Complex Formation: Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.
Experimental Workflow:
Caption: SPR workflow for ternary complex analysis.
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.
-
Inject these solutions over the immobilized E3 ligase.
-
Measure the binding response to determine the affinity of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to obtain kinetic and affinity constants.
-
Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD. An α value greater than 1 indicates positive cooperativity.
-
Protein Degradation: Western Blot
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and to determine the DC50 and Dmax values.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Permeability: Caco-2 Assay
Objective: To assess the intestinal permeability of the PROTAC, a key parameter for oral bioavailability.
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 18-22 days to form a differentiated and polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio >2 is generally considered indicative of active efflux.[13]
-
Conclusion
The successful development of PROTACs with PEG linkers relies on a comprehensive characterization strategy employing a suite of orthogonal analytical techniques. Mass spectrometry and biophysical methods such as SPR and ITC provide invaluable insights into the molecular interactions governing ternary complex formation, while cell-based assays like Western blotting and the Caco-2 permeability assay are essential for evaluating the biological activity and drug-like properties of these innovative therapeutics. By carefully selecting and applying these techniques, researchers can rationally design and optimize PROTACs with enhanced efficacy and a greater potential for clinical success.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aragen.com [aragen.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SMCC and PEG-Based Crosslinkers in Assays
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical step in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The choice between the hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and hydrophilic polyethylene (B3416737) glycol (PEG)-based crosslinkers can significantly impact the performance, stability, and efficacy of the final product. This guide provides an objective, data-driven comparison to inform the selection process for specific research and therapeutic applications.
The fundamental difference between these two classes of crosslinkers lies in their physicochemical properties. SMCC is a popular heterobifunctional crosslinker that creates a stable, non-cleavable thioether bond.[1] However, its inherent hydrophobicity can present challenges, especially when working with hydrophobic payloads, potentially leading to aggregation and reduced solubility of the ADC.[1][] In contrast, PEG-based linkers offer a hydrophilic alternative, which can enhance the solubility and stability of the bioconjugate, improve its pharmacokinetic profile, and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[3][4]
Quantitative Performance Comparison
The choice of crosslinker directly influences several key parameters of a bioconjugate. The following tables summarize the quantitative differences observed in assays comparing SMCC and PEG-based linkers.
| Feature | SMCC Linker | PEG-Based Linker | Source(s) |
| Hydrophilicity | Low | High | [1][] |
| Solubility of ADC | Can lead to aggregation, especially with hydrophobic drugs. | Increased, mitigating aggregation issues. | [1][4][5] |
| Drug-to-Antibody Ratio (DAR) | Limited to avoid aggregation. | Higher DARs are achievable without aggregation. | [1][4] |
| In Vivo Half-Life | Generally shorter half-life. | Can be significantly extended. | [1][6] |
| Plasma Stability | High (non-cleavable linker). | High (non-cleavable linker). | [1][] |
| Off-Target Toxicity | Potential for off-target toxicity due to hydrophobicity. | Can be reduced due to improved pharmacokinetics. | [1] |
| Immunogenicity | Can potentially be immunogenic. | Generally low. | [1] |
Table 1: Executive Summary of Key Differences
| Conjugate | Linker Type | Half-Life Extension (compared to SMCC) | In Vitro Cytotoxicity Reduction (compared to SMCC) | Source(s) |
| ZHER2-PEG4K-MMAE | 4kDa PEG | 2.5-fold | 4.5-fold | [6] |
| ZHER2-PEG10K-MMAE | 10kDa PEG | 11.2-fold | 22-fold | [6] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Cytotoxicity
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis of ADCs using SMCC and a heterobifunctional PEG linker.
Protocol 1: ADC Preparation using SMCC Crosslinker
This protocol describes the two-step process of activating an antibody with SMCC and then conjugating a thiol-containing payload.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Dry, amine-free DMSO or DMF
-
Thiol-containing drug payload
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4)[7]
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody in a non-amine containing conjugation buffer.[7]
-
SMCC Solution Preparation: Prepare a 50 mM solution of SMCC in dry DMSO or DMF.[7]
-
Antibody Activation: Add a 20-fold molar excess of the SMCC solution to the antibody. The final crosslinker concentration should be between 0.5 to 5.0 mM.[7] Incubate at room temperature for 35-45 minutes.[7]
-
Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with conjugation buffer.[7][8]
-
Conjugation: Add the thiol-containing payload to the maleimide-activated antibody. React at room temperature for 35-45 minutes.[7]
-
Purification and Characterization: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterize the final product to determine the DAR and purity.
Protocol 2: ADC Synthesis with a Heterobifunctional PEGylated Linker (e.g., NHS-PEG-Maleimide)
This protocol is analogous to the SMCC protocol, leveraging the same reactive chemistries but with a hydrophilic PEG spacer.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide crosslinker
-
Thiol-containing drug payload
-
Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.
-
Reaction Buffer B (thiol-reactive step): PBS or similar buffer, pH 6.5-7.5.
-
Desalting columns
Procedure:
-
Antibody Activation: Dissolve the antibody in Reaction Buffer A. Add a molar excess of the NHS-PEG-Maleimide linker to the antibody solution and incubate for 30-60 minutes at room temperature.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with Reaction Buffer B.
-
Conjugation: Add the thiol-containing payload to the maleimide-activated antibody. Incubate at room temperature for 2-4 hours or overnight at 4°C.[1]
-
Purification and Characterization: Purify the ADC using SEC or HIC. Note that the HIC elution profile will differ significantly from that of an SMCC-ADC due to the hydrophilicity of the PEG linker.[1] Characterize the ADC for DAR and purity.
Visualizing the Process and Impact
Diagrams can clarify complex biological and chemical processes. The following visualizations were created using Graphviz (DOT language).
Caption: Chemical structures of SMCC and a generic PEG-based linker.
Caption: A generalized workflow for the two-step preparation of an ADC.
Caption: The signaling pathway of ADC action from cell surface binding to apoptosis.[9][10][]
References
- 1. benchchem.com [benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Quantitative Analysis of PEGylation Sites on Target Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biologics. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its stability, solubility, and in vivo half-life while reducing its immunogenicity.[1][2][3][4] Precise characterization of the PEGylation sites and the degree of PEGylation is a critical aspect of quality control and regulatory approval for these biopharmaceuticals.[1] This guide provides an objective comparison of two primary analytical techniques for the quantitative analysis of PEGylation sites: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Quantitative Methods
The selection of an appropriate analytical method for characterizing PEGylated proteins is contingent on the specific information required, the complexity of the PEGylated product, and the available instrumentation. Mass spectrometry and NMR spectroscopy are powerful techniques that provide detailed insights into the sites and extent of PEGylation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Identification of PEGylation sites, determination of the degree of PEGylation, and characterization of heterogeneity.[5][6][7] | Determination of the average degree of PEGylation and assessment of the structural integrity of the protein post-PEGylation.[8][9] |
| Sample Requirements | Typically requires purified PEGylated protein, which may undergo enzymatic digestion for peptide mapping.[5] | Requires highly purified and concentrated samples in a suitable deuterated solvent.[9] |
| Resolution | High resolution can distinguish between different PEGylated forms (mono-, di-, multi-PEGylated) and identify specific attachment sites.[10][11] | Provides an average degree of PEGylation for the entire sample; site-specific information is less direct.[9] |
| Data Interpretation | Can be complex due to the polydispersity of PEG and the potential for multiple charge states, though advancements in instrumentation have improved resolution.[1] | Relatively straightforward for quantifying the degree of PEGylation by comparing the integral of PEG-specific peaks to protein-specific peaks.[9][12] |
| Limitations | Analysis of large, heterogeneously PEGylated proteins can be challenging. The ionization of large PEGylated proteins can be inefficient.[1][7] | Less sensitive than MS and may not be suitable for detecting low levels of PEGylation. Does not directly identify the specific sites of PEGylation without more complex experiments.[8] |
Experimental Methodologies
Mass Spectrometry-Based Analysis of PEGylation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the detailed characterization of PEGylated proteins.[7][13][14] Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used ion sources.[1][10]
Experimental Protocol: Peptide Mapping using LC-MS/MS for PEGylation Site Identification
-
Sample Preparation:
-
The purified PEGylated protein is denatured and reduced.
-
Cysteine residues are alkylated to prevent disulfide bond reformation.
-
The protein is then digested into smaller peptides using a specific protease, such as trypsin.[5]
-
-
Liquid Chromatography (LC) Separation:
-
The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] The separation is based on the hydrophobicity of the peptides.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluting peptides are introduced into the mass spectrometer (e.g., an Orbitrap or TOF instrument).[1]
-
A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Peptide ions of interest (particularly those with a mass shift corresponding to PEG attachment) are selected for fragmentation.
-
The fragmentation pattern (MS/MS spectrum) provides sequence information, allowing for the precise identification of the amino acid residue to which the PEG molecule is attached.[5]
-
-
Data Analysis:
-
The acquired MS and MS/MS data are analyzed using specialized software to identify the PEGylated peptides and pinpoint the exact sites of modification.[5] The relative abundance of PEGylated versus non-PEGylated peptides can be used to quantify the extent of PEGylation at each site.
-
NMR Spectroscopy-Based Analysis of PEGylation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a valuable tool for determining the average degree of PEGylation and can provide insights into the structural consequences of PEGylation.[8][9][15]
Experimental Protocol: ¹H NMR for Determining the Degree of PEGylation
-
Sample Preparation:
-
A known concentration of the purified PEGylated protein is dissolved in a deuterated solvent (e.g., D₂O).
-
A known concentration of an internal standard (e.g., DMSO) may be added for quantification.[9]
-
-
NMR Data Acquisition:
-
¹H NMR spectra are recorded on a high-field NMR spectrometer.[9]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
-
Data Analysis:
-
The characteristic, sharp signal from the ethylene (B1197577) glycol repeating units of PEG (typically around 3.6 ppm) is integrated.[12]
-
A well-resolved signal from the protein (e.g., from aromatic amino acids) is also integrated.
-
The degree of PEGylation is calculated by comparing the integral of the PEG signal to the integral of the protein signal, taking into account the number of protons contributing to each signal and the molecular weights of the protein and the PEG chain.[9]
-
Concluding Remarks
The quantitative analysis of PEGylation sites is a multi-faceted challenge that often requires the application of orthogonal analytical techniques. Mass spectrometry, particularly LC-MS/MS, offers unparalleled detail in identifying specific attachment sites and characterizing heterogeneity.[6] NMR spectroscopy provides a robust method for determining the overall degree of PEGylation and assessing the structural integrity of the protein.[8] For comprehensive characterization of a PEGylated protein therapeutic, a combination of these techniques is often employed to meet the stringent requirements of regulatory bodies and to ensure product quality and consistency.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. PEGylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 8. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precise and comparative pegylation analysis by microfluidics and mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEGylated Drug Bioanalysis by NMR [intertek.com]
A Head-to-Head Battle: Unraveling the Biological Impact of Linear vs. Branched PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter that can significantly influence a bioconjugate's therapeutic success. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) stands out for its ability to improve the pharmacological properties of therapeutics. However, the architectural choice between a linear and a branched PEG linker can profoundly impact a drug's biological activity. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages and disadvantages of each configuration.
The architecture of a PEG linker, whether a straight chain (linear) or a multi-armed structure (branched), directly affects the hydrodynamic volume, stability, and steric hindrance of the resulting conjugate. These physicochemical properties, in turn, dictate the drug's pharmacokinetic and pharmacodynamic profile, influencing its circulation half-life, immunogenicity, receptor binding, and ultimately, its therapeutic efficacy.[1]
At a Glance: Key Differences in Performance
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale |
| Hydrodynamic Radius | Generally smaller for the same molecular weight. | Generally larger for the same molecular weight, providing a better shield.[2][3] | The branched structure creates a more voluminous, three-dimensional shield around the conjugated molecule.[4] |
| In Vivo Half-Life | Shorter compared to branched PEGs of similar molecular weight. | Extended due to reduced renal clearance.[1][] | The larger hydrodynamic size of branched PEG conjugates slows down their filtration by the kidneys.[2] |
| Drug Potency (e.g., IC50) | Can be higher due to less steric hindrance. | May be reduced due to increased steric hindrance, potentially affecting binding affinity.[1] | The bulky nature of branched PEGs can sometimes interfere with the drug's interaction with its target receptor. |
| Immunogenicity | Can elicit an immune response. | The effect on the anti-PEG immune response is not significantly different from linear PEGs.[6] | While PEGylation generally reduces immunogenicity, the architecture (linear vs. branched) does not appear to be a major factor in the anti-PEG immune response.[6] |
| Drug Loading Potential | Typically allows for a lower drug-to-antibody ratio (DAR). | Can enable higher drug loading in conjugates like ADCs.[1] | The multiple arms of a branched linker provide more attachment points for drug molecules. |
| Stability | Generally stable. | Can offer increased pH and thermal stability and higher resistance to proteolytic digestion.[7][8] | The dense structure of branched PEGs provides better protection for the conjugated molecule from enzymatic degradation.[8] |
Delving into the Data: A Quantitative Comparison
The following tables summarize key experimental findings that highlight the performance differences between linear and branched PEG linkers in various applications.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) [1]
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]
Table 2: Pharmacokinetics of Linear vs. Branched PEGylated Interferon-alpha [7][]
| Interferon-alpha Conjugate | PEG Molecular Weight (kDa) | Systemic Clearance (lit/hr) |
| Unmodified | - | 6.6–29.2 |
| Linear PEG | 5 | 2.5–5 |
| Linear PEG | 12 | 0.725 |
| Branched PEG | 40 | 0.06–0.10 |
Table 3: In Vitro Cytotoxicity of Trastuzumab-Based Antibody-Drug Conjugates (ADCs) [1]
| Linker Type | Target Cell Line | IC50 (nM) |
| "Short" Branched Linker | HER2-positive | ~10 |
| "Long" Branched Linker | HER2-positive | ~1 |
This data highlights that even within branched architectures, the linker length can significantly impact cytotoxic activity.[10][11]
Table 4: Stability and Cellular Uptake of PEGylated Nanoparticles [12][13]
| Nanoparticle Coating | Protein Adsorption | Cellular Uptake (HEK-293T and A549 cells) | Diffusion in Matrigel |
| Uncoated | High | - | Low |
| Linear PEG (2, 5, 10 kDa) | Reduced | Similar to branched | Lower than branched (for 10 kDa) |
| 4-arm Branched PEG (10 kDa) | Most significant reduction | Similar to linear | Highest diffusion coefficient |
Visualizing the Concepts
To better understand the structural and functional differences, the following diagrams illustrate key aspects of linear and branched PEG linkers.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Experimental Protocols in Detail
Reproducible and valid experimental findings are the bedrock of scientific comparison. Below are summaries of key protocols relevant to the evaluation of linear and branched PEG linkers.
Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
This method is used to determine the size of the PEGylated protein in solution.
-
System Preparation: An SEC column is equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Standard Calibration: A series of protein standards with known hydrodynamic radii are injected into the column to create a calibration curve.
-
Sample Analysis: The unmodified protein and the linear and branched PEGylated protein samples are separately injected into the column.
-
Data Acquisition: The elution volume of each sample is recorded.
-
Radius Calculation: The hydrodynamic radius of the test samples is calculated by comparing their elution volumes to the calibration curve.[2][3]
Protocol 2: Assessment of Serum Stability of Antibody-Drug Conjugates (ADCs)
This protocol evaluates the stability of the ADC and the integrity of the linker in a biological matrix.
-
Incubation: The ADCs (with either linear or branched linkers) are incubated in serum (e.g., human or mouse) at 37°C. Aliquots are collected at various time points (e.g., 0, 24, 48, 72 hours).[1]
-
ADC Purification: At each time point, the ADC is purified from the serum using affinity chromatography (e.g., Protein A beads) to capture the antibody.[1]
-
Analysis: The purified ADC is then analyzed by techniques such as mass spectrometry to determine the extent of drug deconjugation or linker cleavage over time.[14]
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells.
-
Cell Culture: Target cancer cells (e.g., HER2-positive for a trastuzumab-based ADC) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs containing either linear or branched linkers.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the ADCs to exert their cytotoxic effects.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
IC50 Determination: The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[15]
Conclusion: A Strategic Choice Based on Therapeutic Goals
The decision to employ a linear or branched PEG linker is not a one-size-fits-all scenario and is highly dependent on the specific therapeutic application.[1]
Branched PEG linkers often provide a superior pharmacokinetic profile, characterized by a longer in vivo half-life due to their larger hydrodynamic size, which reduces renal clearance.[1][] This makes them particularly advantageous for drugs that require sustained exposure. Furthermore, their architecture can allow for higher drug loading in ADCs and may offer enhanced stability against enzymatic degradation.[1][7] However, the increased steric hindrance of branched PEGs can sometimes negatively impact the binding affinity of the conjugated molecule to its target, potentially reducing its immediate potency.[1]
Linear PEG linkers , being structurally simpler, may offer more predictable behavior with less steric hindrance, which can be beneficial for preserving the biological activity of the conjugated molecule.[16] They are a cost-effective and straightforward option for applications where a moderate increase in half-life is sufficient and maintaining high binding affinity is paramount.
Ultimately, the optimal linker architecture must be determined empirically for each new bioconjugate. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision, enabling the rational design of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 6. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ms-PEG10-t-butyl ester
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of Ms-PEG10-t-butyl ester, a valuable tool for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps toward safe disposal.
-
Treat as Hazardous Chemical Waste: In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as hazardous chemical waste.
-
Do Not Mix: Do not mix this compound waste with other waste streams, such as aqueous, halogenated, or solid waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of this compound:
-
Container Selection:
-
Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container must be in good condition and free of leaks.
-
Ensure the container material is compatible with esters and PEGylated compounds. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated waste container.
-
If the compound is in a solid form, use a dedicated spatula or scoop.
-
If it is in a solution, pour it carefully to avoid splashing. A funnel may be used.
-
-
Decontamination of Empty Containers:
-
Triple-rinse the original container with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the rinsate as hazardous waste in the same container as the original compound.
-
After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or lab manager.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full, or if you are generating waste infrequently, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your colleagues and your laboratory supervisor or EHS department.
-
Contain: For small spills, if you are trained and it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up:
-
Wear your full PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
Once the material is absorbed, carefully scoop it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Treat as non-hazardous in some jurisdictions, but best practice is to handle as hazardous chemical waste. | General laboratory safety guidelines. |
| pH Range for Disposal | Not applicable for direct sewer disposal. Should be collected as chemical waste. | Standard practice for non-biodegradable organic compounds. |
| Container Compatibility | High-Density Polyethylene (HDPE), Glass | Chemical compatibility charts. |
| Storage Limit in SAA | Typically up to 55 gallons of total hazardous waste, but consult your institutional EHS for specifics. | Resource Conservation and Recovery Act (RCRA) guidelines. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS is not available for this compound, it is critical to handle the compound with caution and to follow the most stringent applicable safety and disposal procedures.
Personal protective equipment for handling Ms-PEG10-t-butyl ester
Essential Safety and Handling Guide for Ms-PEG10-t-butyl ester
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a PEG linker compound. The following procedures are based on best practices for handling structurally related chemicals, including PEGylated compounds and t-butyl esters, to ensure the safety of laboratory personnel.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical properties of its functional groups and data from similar compounds. It is imperative to obtain and review the SDS from your chemical supplier for detailed and specific safety information before handling this compound.
Potential Hazards
-
Skin and Eye Irritation: Similar chemicals can cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in situations with a higher risk of splashes.[1][3] | To protect eyes from direct contact and splashes, which could cause serious irritation or damage. |
| Hand | Chemically resistant gloves. Butyl rubber gloves are highly recommended for their resistance to esters. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3][4] | To prevent skin contact, which may cause irritation or absorption of the chemical. |
| Body | A standard laboratory coat should be worn at all times. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][3] | To protect against skin exposure from spills or splashes. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][3] | To prevent respiratory tract irritation from inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier before the chemical arrives.
-
Upon receipt, inspect the container for any damage or leaks.[1]
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
When transferring or weighing the compound, do so carefully to avoid generating aerosols or dust.
-
Keep the container tightly closed when not in use.[6]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat and sources of ignition.
Emergency Procedures
| Scenario | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[3][10]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.[10] Polyethylene glycol itself is biodegradable, but the overall compound should be treated with caution.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. m-PEG10-t-butyl ester, 2768015-31-0 | BroadPharm [broadpharm.com]
- 8. Acid-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
